molecular formula C16H16N4O4 B2511754 1,4-Bis(2-nitrophenyl)piperazine CAS No. 16264-16-7

1,4-Bis(2-nitrophenyl)piperazine

Cat. No.: B2511754
CAS No.: 16264-16-7
M. Wt: 328.328
InChI Key: OJCCSOXIDWVLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(2-nitrophenyl)piperazine is a useful research compound. Its molecular formula is C16H16N4O4 and its molecular weight is 328.328. The purity is usually 95%.
BenchChem offers high-quality 1,4-Bis(2-nitrophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(2-nitrophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(2-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c21-19(22)15-7-3-1-5-13(15)17-9-11-18(12-10-17)14-6-2-4-8-16(14)20(23)24/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCCSOXIDWVLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of 1,4-Bis(2-nitrophenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

1,4-Bis(2-nitrophenyl)piperazine (CAS: 16264-16-7 ) is a specialized organic intermediate primarily utilized in the synthesis of multidentate ligands for coordination chemistry and non-metallocene catalysis.[1] Unlike its more common para-substituted isomer (1,4-bis(4-nitrophenyl)piperazine), the ortho-substitution pattern in this compound introduces significant steric strain and electronic effects that dictate its unique physicochemical behavior.

This guide details the structural, thermodynamic, and spectroscopic properties of the compound, providing a robust framework for its synthesis, handling, and application in drug discovery and materials science.

Chemical Identification Data
PropertyDetail
IUPAC Name 1,4-Bis(2-nitrophenyl)piperazine
CAS Number 16264-16-7
Molecular Formula C₁₆H₁₆N₄O₄
Molecular Weight 328.33 g/mol
SMILES [O-]c1ccccc1N2CCN(CC2)c3ccccc3[O-]
Structural Class Diarylpiperazine / Nitroarene
Appearance Yellow to Orange crystalline solid

Molecular Structure & Electronic Properties[4]

The physicochemical behavior of 1,4-Bis(2-nitrophenyl)piperazine is governed by the ortho-nitro effect. Understanding this is critical for predicting solubility and reactivity.

Steric Conformation & "The Ortho Effect"

Unlike the para-isomer, which can adopt a relatively planar conjugation with the piperazine nitrogen lone pairs, the ortho-nitro groups in the 2-position create severe steric repulsion with the piperazine ring protons.

  • Twisted Geometry: The phenyl rings are forced out of coplanarity with the piperazine ring to minimize steric clash between the nitro oxygens and the equatorial protons of the piperazine.

  • Reduced Conjugation: This twisting reduces the overlap between the nitrogen lone pair and the aromatic

    
    -system, making the piperazine nitrogens slightly more basic than in the para-isomer, though still deactivated compared to alkyl amines.
    
  • Dipole Moment: The vector sum of the two polar nitro groups depends on the conformer (chair form of piperazine), leading to a significant molecular dipole that enhances solubility in polar aprotic solvents like DMSO and DMF.

Electronic Distribution
  • Nitro Group: Strongly electron-withdrawing (

    
    ), deactivating the phenyl ring towards electrophilic aromatic substitution but activating it for nucleophilic substitution (relevant for its synthesis).
    
  • Piperazine Core: Acts as a linker. The chair conformation is the most stable, positioning the bulky 2-nitrophenyl groups in equatorial positions to minimize 1,3-diaxial interactions.

Physicochemical & Thermodynamic Constants

Note: While specific experimental values for the ortho-isomer are less ubiquitous in public databases than the para-isomer, the following data is derived from structural analogues and verified synthetic reports.

PropertyValue / RangeContext & Notes
Melting Point 150 – 165 °C (Estimated)Lower than the para-isomer (~260°C) due to less efficient crystal packing caused by the twisted ortho-nitro groups.
Boiling Point > 450 °C (Predicted)Decomposition likely occurs before boiling at atmospheric pressure.
Density 1.35 ± 0.05 g/cm³ Typical for nitrated aromatics; higher than unsubstituted piperazine.
LogP (Octanol/Water) ~ 2.5 – 3.0 Moderately lipophilic. The nitro groups add polarity, but the bis-aryl structure dominates.
pKa (Conjugate Acid) ~ 1.0 – 2.0 The piperazine nitrogens are weakly basic due to the electron-withdrawing nature of the nitrophenyl rings.
Solubility (Water) Negligible (< 0.1 mg/mL)Hydrophobic aromatic rings prevent aqueous solvation.
Solubility (Organics) High Soluble in DCM, CHCl₃, DMSO, DMF, and hot Toluene.

Synthesis & Purification Protocol

The synthesis relies on a double Nucleophilic Aromatic Substitution (


). The use of 1-fluoro-2-nitrobenzene  is preferred over the chloro-analogue due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, accelerating the reaction rate at sterically hindered ortho positions.
Reaction Scheme (Graphviz)

Synthesis Reagents Piperazine (1 eq) + 1-Fluoro-2-nitrobenzene (2.2 eq) Conditions K₂CO₃ (3 eq) DMF or DMSO 100°C, 12-24h Reagents->Conditions Mix Intermediate Meisenheimer Complex Conditions->Intermediate Heat Product 1,4-Bis(2-nitrophenyl)piperazine (Precipitate) Intermediate->Product -HF Purification Filtration & Washing (H₂O, EtOH) Product->Purification Workup

Caption: Synthesis of 1,4-Bis(2-nitrophenyl)piperazine via nucleophilic aromatic substitution (


).
Detailed Protocol
  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (10.0 mmol) in DMF (20 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (30.0 mmol). The excess base is crucial to neutralize the hydrofluoric acid generated.

  • Electrophile Addition: Add 1-Fluoro-2-nitrobenzene (22.0 mmol) dropwise. Note: A slight excess ensures complete conversion of the piperazine.

  • Reaction: Heat the mixture to 100°C for 12–24 hours. Monitor via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The product will appear as a distinct yellow/orange spot.

  • Workup: Pour the reaction mixture into Ice Water (200 mL) with vigorous stirring. The product should precipitate as a yellow solid.

  • Purification: Filter the solid. Wash sequentially with water (to remove salts/DMF) and cold ethanol (to remove unreacted nitrobenzene). Recrystallize from Acetonitrile or Ethanol/DMF if high purity is required for catalysis.

Spectroscopic Characterization

Validating the structure requires confirming the symmetry of the molecule and the presence of the ortho-substitution pattern.

Proton NMR ( H NMR)
  • Solvent: CDCl₃ or DMSO-

    
    .
    
  • Symmetry: The molecule is centrosymmetric; the two phenyl rings are equivalent, and the piperazine protons appear as a singlet (or tight multiplet) due to rapid ring flipping or time-averaged symmetry.

  • Key Signals:

    • 
      3.0 – 3.2 ppm (8H, s):  Piperazine methylene protons. Note: This shift is downfield from free piperazine due to the N-aryl deshielding.
      
    • 
      7.0 – 8.0 ppm (8H, m):  Aromatic protons. Look for the characteristic ortho-coupling patterns (dd) and the deshielded proton adjacent to the nitro group.
      
Infrared Spectroscopy (FT-IR)
  • Nitro Stretches:

    • 
       (
      
      
      
      ): 1520 – 1530 cm⁻¹ (Strong)
    • 
       (
      
      
      
      ): 1340 – 1350 cm⁻¹ (Strong)
  • C-N Stretch: 1200 – 1250 cm⁻¹ (Aromatic amine stretch).

  • Absence: No N-H stretch (3300-3400 cm⁻¹) should be visible, confirming double substitution.

Applications & Reactivity

Ligand Precursor

The primary utility of 1,4-Bis(2-nitrophenyl)piperazine is as a precursor for 1,4-Bis(2-aminophenyl)piperazine .

  • Reduction: The nitro groups can be reduced (H₂/Pd-C or Fe/HCl) to amines.

  • Coordination: The resulting tetra-amine is a potent ligand for Group 4 metals (Ti, Zr) to form Non-Metallocene Catalysts for olefin polymerization. The ortho-positioning allows the amine nitrogens to chelate the metal center effectively.

Analytical Standard

Used as a reference standard for detecting impurities in the synthesis of piperazine-based drugs where ortho-nitrobenzene halides might be used as starting materials.

Safety & Handling (MSDS Summary)

  • Hazards: Like most nitroaromatics, this compound is potentially toxic if ingested or inhaled.

  • Signal Word: WARNING

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store in a cool, dry place away from strong reducing agents. Stable under standard laboratory conditions.

References

  • Synthesis & Catalysis Application

    • The Design of Non-Metallocene Analogues as Polymerization Catalysts.[2][3] (Thesis/Dissertation). Section 2.2.1: Synthesis of 1,4-Bis(2-nitrophenyl)piperazine (L1).[2][3]

    • Source:

  • Chemical Identity & CAS

    • 1,4-Bis(2-nitrophenyl)piperazine (CAS 16264-16-7) Entry.[1][4]

    • Source:

  • General Piperazine Reactivity

    • Reactivity of Piperazine with Nitrohalobenzenes.
    • Source:

Sources

High-Resolution Mass Spectrometry Analysis of 1,4-Bis(2-nitrophenyl)piperazine: A Technical Guide for Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of 1,4-Bis(2-nitrophenyl)piperazine Content Type: In-depth Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]

Executive Summary

1,4-Bis(2-nitrophenyl)piperazine (CAS: 16264-16-7) is a critical process-related impurity often encountered during the synthesis of 1-(2-nitrophenyl)piperazine , a key pharmacophore in the production of antibiotics (e.g., Eperezolid) and psychotropic agents.[1][2][3][4] Formed via the "over-reaction" of piperazine with two equivalents of 1-fluoro-2-nitrobenzene, this bis-substituted byproduct poses significant purification challenges due to its structural similarity to the target mono-substituted compound.[1]

This guide provides a definitive protocol for the detection, quantification, and structural elucidation of 1,4-Bis(2-nitrophenyl)piperazine using LC-MS/MS.[1] It emphasizes the differentiation of this impurity from its structural isomers (e.g., the 4-nitro analogue) and establishes a self-validating workflow for quality control in pharmaceutical intermediates.

Chemical Profile & Physicochemical Properties[1][5][6][7][8][9][10][11][12]

Understanding the physicochemical nature of the analyte is the first step in designing a robust MS method.[1] The "bis" substitution significantly increases lipophilicity compared to the mono-substituted precursor.[1]

PropertyDataRelevance to MS Analysis
IUPAC Name 1,4-Bis(2-nitrophenyl)piperazineTarget Analyte
CAS Number 16264-16-7 Identification Standard
Molecular Formula C₁₆H₁₆N₄O₄Isotopic distribution calculation
Molecular Weight 328.32 g/mol Precursor Ion [M+H]⁺ = 329.33
LogP (Predicted) ~3.2Retains longer on C18 than mono-species (LogP ~1.[1]5)
pKa (Base) ~2.5 (Weak base)Requires acidic mobile phase for ESI+ efficiency
Solubility DMSO, Acetonitrile, DCMSample diluent selection

Sample Preparation Protocol

Objective: To solubilize the highly lipophilic bis-impurity while maintaining compatibility with reversed-phase LC.

Reagents:
  • Solvent A: LC-MS Grade Water + 0.1% Formic Acid.[1]

  • Solvent B: LC-MS Grade Acetonitrile (MeCN).

  • Diluent: 50:50 MeCN:Water.

Workflow:
  • Stock Solution: Weigh 1.0 mg of the crude synthesis product (containing the impurity). Dissolve in 1 mL DMSO to ensure complete solubilization of the bis-species.

  • Working Standard: Dilute the stock 1:100 into the Diluent (Final conc: 10 µg/mL).

    • Note: Avoid 100% aqueous diluents; the bis-compound may precipitate or adsorb to plastic vials due to high LogP.[1]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate matter.

  • Transfer: Transfer to an amber autosampler vial (nitro compounds can be photosensitive).

Instrumentation & Methodology

The following LC-MS/MS conditions are optimized to separate the bis-impurity from the mono-substituted product and the starting material (1-fluoro-2-nitrobenzene).

Liquid Chromatography (LC) Parameters
  • System: UHPLC (Agilent 1290 Infinity II or equivalent).

  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

    • Rationale: The Phenyl-Hexyl phase provides superior selectivity for aromatic nitro-compounds via π-π interactions compared to standard C18.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2 µL.

Gradient Program:

Time (min) % Solvent B (MeCN) Event
0.00 10% Loading/Desalting
1.00 10% Isocratic Hold
8.00 95% Elution of Bis-Impurity
10.00 95% Wash
10.10 10% Re-equilibration

| 13.00 | 10% | End |[1]

Prediction: The mono-substituted product will elute earlier (~4-5 min), while the 1,4-Bis(2-nitrophenyl)piperazine will elute late (~8-9 min) due to double aromatic substitution.[1]

Mass Spectrometry (MS) Parameters
  • Source: Electrospray Ionization (ESI).

  • Polarity: Positive Mode (+).

    • Mechanism:[5] Protonation occurs readily at the piperazine nitrogens. The electron-withdrawing nitro groups reduce basicity, but the molecule remains sufficiently basic for ESI+.[1]

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • Sheath Gas Flow: 11 L/min.

Fragmentation Mechanics & Structural Elucidation

Understanding the fragmentation is critical for confirming the "bis" structure versus other potential side products.[1]

Primary Fragmentation Pathway[14]
  • Precursor Selection: m/z 329.1 [M+H]⁺ .

  • Primary Cleavage (Collision Energy 15-20 eV):

    • The weakest link is the C-N bond between the piperazine ring and the nitrophenyl group.[1]

    • Loss of 122 Da: Neutral loss of a nitrobenzene radical or elimination of nitro-benzyne species.[1]

    • Observed Fragment: m/z 208 (Mono-nitrophenyl piperazine cation).

  • Secondary Cleavage (Collision Energy 30-40 eV):

    • Fragmentation of the remaining piperazine ring.

    • m/z 166: Loss of C₂H₄N (Propene-imine type loss from ring opening).

    • m/z 120: Formation of the phenyl-aziridinium or nitrophenyl cation.[1]

  • Ortho-Effect (Specific to 2-nitro isomer):

    • Unlike the 4-nitro isomer, the 2-nitro group can interact with the piperazine hydrogens.[1] Watch for a unique [M+H - 17]⁺ or [M+H - 33]⁺ (loss of OH or H₂O + methyl) peak, though less common in tertiary amines, it distinguishes ortho from para isomers.

Visualization: Fragmentation Pathway

FragmentationPathway M_H Precursor Ion [M+H]+ = 329.13 (1,4-Bis(2-nitrophenyl)piperazine) Frag_208 Fragment A m/z 208.1 (1-(2-nitrophenyl)piperazine cation) M_H->Frag_208 C-N Bond Cleavage (CE: 15eV) Neutral_1 Neutral Loss Nitrophenyl radical (-121 Da) M_H->Neutral_1 Frag_166 Fragment B m/z 166.1 (Ring Cleavage Product) Frag_208->Frag_166 Piperazine Ring Opening (CE: 30eV) Neutral_2 Neutral Loss C2H4N moiety (-42 Da) Frag_208->Neutral_2 Frag_120 Fragment C m/z 120.0 (Nitrophenyl Cation) Frag_166->Frag_120 Further Degradation

Caption: Proposed ESI+ fragmentation pathway for 1,4-Bis(2-nitrophenyl)piperazine showing sequential loss of nitrophenyl and ring cleavage.

Validation & Quality Control

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met during analysis:

  • System Suitability:

    • The resolution (

      
      ) between the Mono-product (m/z 208) and Bis-impurity (m/z 329) must be > 2.0.
      
    • Check: If co-elution occurs, increase the water content in the initial gradient hold.

  • Linearity:

    • The method should be linear from 0.05 µg/mL to 10 µg/mL (R² > 0.99).

  • Specificity Check (Isomer Differentiation):

    • If the 4-nitro isomer (CAS 16264-05-4) is suspected, compare retention times.[1] The 2-nitro isomer (ortho) is generally less polar than the 4-nitro (para) due to intramolecular shielding of the nitro group, potentially leading to slightly longer retention on C18/Phenyl columns.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85353, 1,4-Bis(4-nitrophenyl)piperazine. (Used as structural analogue reference). Retrieved from .

  • ChemicalBook. 1,4-Bis(2-nitrophenyl)piperazine CAS 16264-16-7 Product Entry. Retrieved from .

  • NIST Mass Spectrometry Data Center. 1-(4-Nitrophenyl)piperazine Mass Spectrum. (Fragmentation baseline). Retrieved from .

  • BenchChem. Spectroscopic Analysis of Piperazine Compounds: Application Notes. Retrieved from .

Sources

In Silico Prediction of 1,4-Bis(2-nitrophenyl)piperazine Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2][3] This guide provides an in-depth, technical framework for the in silico prediction of the biological activity of a specific derivative, 1,4-Bis(2-nitrophenyl)piperazine. We will navigate a comprehensive workflow, from initial hypothesis generation based on structural analogs to detailed molecular-level investigations. This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but the strategic reasoning behind each computational experiment. Our approach is grounded in established methodologies, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and molecular dynamics simulations, to construct a robust, preliminary bioactivity profile for this compound of interest.

Introduction: The Rationale for In Silico Investigation

1,4-Bis(2-nitrophenyl)piperazine is a symmetric molecule featuring a central piperazine ring flanked by two nitrophenyl groups. While specific bioactivity data for this exact molecule is not extensively documented, the well-established pharmacological diversity of piperazine derivatives provides a strong foundation for targeted investigation.[4][5] Compounds incorporating the piperazine motif have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, and antipsychotic effects.[6][7][8][9] This structural precedent justifies a hypothesis-driven in silico screening approach to efficiently probe the potential therapeutic applications of 1,4-Bis(2-nitrophenyl)piperazine, thereby prioritizing and guiding future experimental validation.

In silico methods have become indispensable in contemporary drug discovery, offering a cost-effective and rapid means to assess the potential of chemical entities before their synthesis and biological testing.[10][11] This guide will delineate a multi-faceted computational strategy to predict the bioactivity of 1,4-Bis(2-nitrophenyl)piperazine, focusing on three key therapeutic areas suggested by its chemical lineage: oncology, infectious diseases, and neuropharmacology.

Foundational Analysis: Ligand Preparation and Property Calculation

The initial step in any in silico study is the accurate representation of the molecule of interest. For 1,4-Bis(2-nitrophenyl)piperazine, the 3D structure can be obtained from chemical databases like PubChem or drawn using molecular editing software. A close structural analog, 1,4-Bis(2-nitropropyl)piperazine, is available on PubChem (CID 15872726), which can be modified to yield our target compound.[12]

Protocol 1: Ligand Preparation for Computational Analysis

  • Structure Acquisition: Obtain the 2D structure of 1,4-Bis(2-nitrophenyl)piperazine.

  • 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation using a computational chemistry tool (e.g., Avogadro, ChemDraw). Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • File Format Conversion: Save the optimized structure in multiple formats as required by different software (e.g., .mol2, .sdf, .pdbqt). For docking with AutoDock Vina, the .pdbqt format, which includes partial charges and atom types, is essential.[13][14]

Target Identification and Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns.[15][16] The selection of appropriate protein targets is crucial and is guided by the known activities of structurally related compounds.

3.1. Hypothesis-Driven Target Selection

  • Anticancer Targets: Piperazine derivatives have been shown to interact with various targets implicated in cancer, such as protein kinases, tubulin, and regulators of apoptosis like the Bcl-2 family of proteins.[6][17] A promising starting point is the investigation of interactions with key cell cycle and signaling proteins.

  • Antimicrobial Targets: The antibacterial action of some piperazine compounds involves the disruption of the bacterial cytoplasmic membrane.[18][19] Therefore, enzymes involved in cell wall synthesis or other essential bacterial pathways are logical targets.

  • Antipsychotic Targets: Many antipsychotic drugs containing a piperazine moiety act as antagonists at dopamine D2 and serotonin (5-HT) receptors.[8][20][21] Docking into the binding sites of these G-protein coupled receptors (GPCRs) can provide valuable predictive information.

3.2. Molecular Docking Workflow

The following diagram and protocol outline a typical molecular docking workflow using AutoDock Vina, a widely used open-source docking program.[22]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Download Protein Structure (PDB) Clean 2. Clean Protein (Remove Water, Ligands) PDB->Clean e.g., PyMOL, Chimera PrepProt 3. Prepare Receptor (Add Hydrogens, Charges) -> receptor.pdbqt Clean->PrepProt AutoDockTools Grid 5. Define Grid Box (Binding Site) PrepProt->Grid Ligand 4. Prepare Ligand -> ligand.pdbqt Ligand->Grid Vina 6. Run AutoDock Vina Grid->Vina config.txt Analyze 7. Analyze Docking Results (Binding Affinity, Poses) Vina->Analyze Visualize 8. Visualize Interactions (PyMOL, Chimera) Analyze->Visualize

Figure 1: A generalized workflow for molecular docking using AutoDock Vina.

Protocol 2: Step-by-Step Molecular Docking with AutoDock Vina

  • Protein Preparation:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Using a molecular visualization tool like PyMOL or UCSF Chimera, remove water molecules, co-factors, and any existing ligands from the PDB file.[23][24][25]

    • Load the cleaned protein into AutoDockTools (ADT). Add polar hydrogens and assign Gasteiger charges.[13][26]

    • Save the prepared protein in the .pdbqt format.[27]

  • Ligand Preparation:

    • Load the energy-minimized 3D structure of 1,4-Bis(2-nitrophenyl)piperazine into ADT.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the .pdbqt format.[14][26]

  • Grid Box Definition:

    • In ADT, define a 3D grid box that encompasses the known or predicted binding site on the protein. The size and center of the grid are critical parameters.[27][28]

    • Save the grid parameters to a configuration file (e.g., config.txt).[22]

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the prepared receptor, ligand, and the configuration file as input.[29][30]

    • vina --config config.txt --out output.pdbqt --log log.txt

  • Results Analysis:

    • The primary output is a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). Lower scores indicate stronger predicted binding.[22]

    • Visualize the top-ranked poses in complex with the protein using PyMOL or Chimera to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).[31]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[15] While we cannot build a QSAR model for a single compound, we can outline the process that would be followed if a dataset of analogous piperazine derivatives with measured bioactivity were available.

4.1. The QSAR Workflow

G Data 1. Data Collection (Structures & Bioactivity) Descriptors 2. Molecular Descriptor Calculation Data->Descriptors e.g., RDKit, PaDEL Split 3. Data Splitting (Training & Test Sets) Descriptors->Split e.g., 80/20 split Model 4. Model Building (e.g., MLR, RF, SVM) Split->Model scikit-learn Validate 5. Model Validation Model->Validate Internal & External Validation Predict 6. Predict Activity of New Compounds Validate->Predict Apply validated model

Figure 2: The general workflow for developing a QSAR model.

Protocol 3: Building a Predictive QSAR Model

  • Data Curation: Assemble a dataset of piperazine derivatives with experimentally determined bioactivity (e.g., IC50 values) against a single protein target from a database like ChEMBL.[32]

  • Descriptor Calculation: For each molecule, calculate a set of numerical descriptors that encode its structural and physicochemical properties (e.g., molecular weight, logP, topological indices).

  • Data Splitting: Divide the dataset into a training set (typically ~80%) for model development and a test set (~20%) for external validation.[15]

  • Model Generation: Using the training set, apply a statistical or machine learning algorithm (e.g., Multiple Linear Regression, Random Forest, Support Vector Machines) to build a model that correlates the descriptors with bioactivity. Python libraries like scikit-learn are well-suited for this task.[15][33]

  • Validation: Rigorously validate the model's predictive power using both internal (e.g., cross-validation) and external (using the test set) validation metrics.

  • Prediction: Once validated, the model can be used to predict the bioactivity of 1,4-Bis(2-nitrophenyl)piperazine.

ADMET Profiling: Predicting Drug-Likeness and Safety

Early assessment of a compound's ADMET properties is critical to avoid late-stage drug development failures. Numerous web-based tools can predict these properties based on a molecule's structure.[34][35][36]

5.1. Key ADMET Parameters

CategoryPropertyImportance
Physicochemical Molecular Weight, logP, SolubilityGoverns overall drug-like properties (e.g., Lipinski's Rule of Five).
Absorption Caco-2 Permeability, HIAPredicts intestinal absorption and oral bioavailability.
Distribution BBB Penetration, Plasma Protein BindingDetermines if the compound can reach its target and its free concentration.
Metabolism CYP450 Inhibition/SubstrateIndicates potential for drug-drug interactions and metabolic stability.
Excretion Clearance, Half-lifePredicts how long the compound remains in the body.
Toxicity hERG Inhibition, Ames MutagenicityFlags potential for cardiotoxicity and mutagenicity.
Table 1: Essential ADMET properties and their significance in drug discovery.

Protocol 4: Web-Based ADMET Prediction

  • Select a Server: Choose a comprehensive, freely available web server such as ADMETlab 2.0 or ADMET-AI.[2]

  • Input Structure: Provide the structure of 1,4-Bis(2-nitrophenyl)piperazine, typically as a SMILES string or by drawing it in the provided editor.

  • Run Prediction: Initiate the calculation. The server will return a detailed profile of predicted ADMET properties.

  • Analyze Results: Compare the predicted values against established thresholds for drug-like molecules. For example, poor oral absorption might be predicted if the compound violates Lipinski's Rule of Five.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of binding, MD simulations offer a dynamic view of the protein-ligand complex over time, allowing for the assessment of binding pose stability and conformational changes.[32][37]

6.1. MD Simulation Workflow

G Start 1. Start with Docked Protein-Ligand Complex Topology 2. Generate Topologies & Parameters (Protein & Ligand) Start->Topology GROMACS, Amber Solvate 3. Solvate with Water & Add Ions Topology->Solvate Minimize 4. Energy Minimization Solvate->Minimize Equilibrate 5. Equilibration (NVT & NPT) Minimize->Equilibrate Production 6. Production MD Run Equilibrate->Production Analyze 7. Trajectory Analysis Production->Analyze RMSD, RMSF, H-bonds

Figure 3: A simplified workflow for a protein-ligand molecular dynamics simulation using GROMACS.

Protocol 5: Basic MD Simulation with GROMACS

  • System Preparation: Start with the best-ranked pose from molecular docking. Use a program like GROMACS to generate the topology files for the protein (using a standard force field like CHARMM or AMBER) and the ligand (which may require parameterization using a server like CGenFF).[32]

  • Solvation and Ionization: Place the complex in a periodic box of water molecules and add ions to neutralize the system's charge.[37]

  • Energy Minimization: Perform an energy minimization to remove steric clashes.

  • Equilibration: Run two short equilibration phases. First, under constant volume and temperature (NVT) to stabilize the system's temperature. Second, under constant pressure and temperature (NPT) to stabilize the density.[37]

  • Production MD: Run the main simulation for a desired length of time (e.g., 10-100 nanoseconds).

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To check for large conformational changes in the protein and ligand.[4]

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the persistence of key interactions over time.

    • Visualization of the trajectory using VMD provides qualitative insights into the dynamics.[38][39][40][41]

Synthesis and Conclusion

This guide has outlined a comprehensive in silico strategy to predict the bioactivity of 1,4-Bis(2-nitrophenyl)piperazine. By integrating molecular docking, QSAR principles, ADMET profiling, and molecular dynamics simulations, a multi-dimensional preliminary assessment of this compound's therapeutic potential can be constructed. The results from these computational experiments—predicted binding affinities, potential biological targets, drug-likeness, safety profile, and binding stability—provide a robust, data-driven foundation to guide subsequent experimental validation. This tiered approach ensures that laboratory resources are focused on compounds with the highest probability of success, embodying the core principles of modern, efficient drug discovery.

References

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Available at: [Link]

  • Giménez-Santamarina, S., et al. (2024). Free web servers used for the prediction of ADMET parameters. MethodsX, 12, 102635.
  • Unknown Author. Protein-Ligand Docking. Available at: [Link]

  • Bioinformatics Review. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
  • Bochum, R.-U. Visualization and Analysis of Quantum Chemical and Molecular Dynamics Data with VMD. Available at: [Link]

  • Lemkul, J. A. GROMACS Tutorial - Protein-Ligand Complex. Available at: [Link]

  • Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.
  • CBDD-Group. ADMET Prediction-Webserver-ADMElab. Available at: [Link]

  • SUPERCOMPUTER EDUCATION AND RESEARCH CENTRE. Visual Molecular Dynamics (VMD). Available at: [Link]

  • Lemkul, J. A. GROMACS Tutorials. Available at: [Link]

  • NIH. (2012). Using VMD - An Introductory Tutorial. PMC.
  • BioExcel Building Blocks. GROMACS Protein-Ligand Complex MD Setup tutorial. Available at: [Link]

  • Neurosnap. Use ADMET-AI Online. Available at: [Link]

  • MaddyList. (2025).
  • SASSIE-web. How to Use Visual Molecular Dynamics (VMD). Available at: [Link]

  • University of Warwick. Using VMD. Available at: [Link]

  • ADMET-AI. ADMET-AI. Available at: [Link]

  • feng, s. (2018). A simple tutorial for using Autodock Vina to find the ligand binding pose. GitHub.
  • Unknown Author. AutoDock Tutorial. Available at: [Link]

  • BMDRC. PreADMET | Prediction of ADME/Tox. Available at: [Link]

  • Bioinformatics Tutorials. (2025). Tutorial #4 Protein Preparation for Docking By PyMOl Software. YouTube.
  • Wei, T. (2020). How to prepare a large number of ligands for virtual screening in autodock vina?.
  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube.
  • Preprints.org. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org.
  • Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488.
  • Medscape. (2024).
  • Optibrium. (2024). Machine Learning 101: How to train your first QSAR model. Optibrium.
  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. Available at: [Link]

  • NIH. (2021). Piperazine based antimicrobial polymers: a review. PMC.
  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077.
  • PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed.
  • Walayat, K., & Mohsin, N. U. A. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(3), 783-805.
  • RSC Publishing. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(30), 18362-18378.
  • NIH. (2014). A simple click by click protocol to perform docking: AutoDock 4.
  • DiVA. (2020). Training Machine Learning-based QSAR models with Conformal Prediction on Experimental Data from DNA-Encoded Chemical Libraries. DiVA.
  • Seepana, S., et al. (2024). In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents. International Journal of Pharmaceutical Quality Assurance.
  • ResearchGate. Piperazine derivatives of natural compounds with anticancer activity. Available at: [Link]

  • Wikipedia. Perphenazine. Wikipedia.
  • Current Drugs Ltd. Antipsychotic piperazine and piperadine derivatives.
  • Bentham Science Publishers. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers.
  • PubMed. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • PubChem. 1,4-Bis(2-nitropropyl)piperazine. Available at: [Link]

  • Unknown Author. Session 4: Introduction to in silico docking. Available at: [Link]

  • MDPI. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.
  • NIH. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC.
  • University of California, Santa Barbara. Tutorial: Docking. Available at: [Link]

Sources

Methodological & Application

Application Note: Controlled N-Arylation of Piperazine with 1-Fluoro-2-Nitrobenzene via

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 1-(2-nitrophenyl)piperazine , a critical pharmacophore found in antipsychotic (e.g., Clozapine analogs) and antihypertensive agents.[1] Unlike standard alkylations, this reaction proceeds via Nucleophilic Aromatic Substitution (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) .

Success in this synthesis relies on exploiting the "Element Effect" —where the high electronegativity of the fluorine atom on the substrate (1-fluoro-2-nitrobenzene) accelerates the rate-determining step, making it significantly more reactive than its chloro- or bromo-analogs.[1] This protocol provides two validated pathways: a standard high-throughput organic solvent method and a sustainable "Green Chemistry" aqueous method.

Mechanistic Principles

The Element Effect in

Contrary to ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 or 

reactions where bond breaking is rate-determining (making I > Br > Cl > F), the

mechanism involves a two-step addition-elimination pathway.
  • Step 1 (Rate Determining): Nucleophilic attack by piperazine disrupts aromaticity, forming a resonance-stabilized anionic intermediate (Meisenheimer Complex ).[1]

  • Step 2 (Fast): Elimination of the leaving group restores aromaticity.[2]

Why Fluorine? The highly electronegative fluorine atom inductively stabilizes the electron-rich transition state of the rate-determining step.[3] This lowers the activation energy (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


), causing the fluoro-substrate to react 100–1000x faster than the chloro-analog.
Stoichiometric Control

Piperazine is a diamine. To prevent the formation of the impurity 1,4-bis(2-nitrophenyl)piperazine , the reaction requires a stoichiometric excess of piperazine (typically 3–5 equivalents).[1] This excess serves a dual purpose:

  • Statistical Control: Favors mono-arylation.

  • HF Scavenging: Acts as a base to neutralize the hydrofluoric acid generated.

Mechanistic Visualization

SNAr_Mechanism cluster_0 Key Driver Reactants 1-Fluoro-2-nitrobenzene + Piperazine TS Meisenheimer Complex (Resonance Stabilized) Reactants->TS Nucleophilic Attack (Slow, RDS) Product 1-(2-Nitrophenyl)piperazine + HF (Salt) TS->Product Elimination of F- (Fast)

Figure 1: The ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 addition-elimination pathway.[4][5] The stability of the yellow-highlighted Meisenheimer complex is the kinetic bottleneck, significantly lowered by the fluorine substituent.

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Substrate 1-Fluoro -2-nitrobenzeneReacts faster than Chloro/Bromo analogs due to inductive stabilization of the intermediate.[1]
Stoichiometry 1:4 (Halide : Amine)Excess amine prevents bis-arylation and traps HF as piperazinium fluoride.[1]
Temperature 80°C (MeCN) or 100°C (Water)Sufficient energy to overcome the activation barrier of the addition step.
Atmosphere Ambient or ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Reaction is not strictly air-sensitive, but

prevents amine oxidation at high temps.
Safety Fume Hood Mandatory 1-Fluoro-2-nitrobenzene is a skin irritant; Piperazine is a sensitizer.[1]

Experimental Protocols

Protocol A: Standard High-Throughput Method (Acetonitrile)

Best for: Small scale discovery, high purity requirements, and ease of evaporation.

Reagents:

  • 1-Fluoro-2-nitrobenzene (1.0 eq, 141.1 mg/mmol)[1]

  • Piperazine (4.0 eq, 344.5 mg/mmol)[1]

  • Potassium Carbonate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) (1.5 eq) - Optional if excess piperazine is used, but recommended to ensure complete conversion.
    
  • Acetonitrile (MeCN) [0.5 M concentration][1]

Procedure:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add Piperazine (4.0 eq) and

    
     (1.5 eq).
    
  • Dissolve: Add Acetonitrile and stir until piperazine is mostly dissolved.

  • Addition: Add 1-Fluoro-2-nitrobenzene (1.0 eq) dropwise. Note: Reaction is exothermic.

  • Reaction: Fit with a reflux condenser and heat to reflux (80–82°C) for 4–6 hours.

  • Monitor: Check TLC (EtOAc/Hexane 1:1) or LCMS. Product is less polar than piperazine but more polar than the starting nitrobenzene.

  • Workup: Cool to room temperature. Filter off inorganic solids. Concentrate the filtrate in vacuo. Proceed to Purification (Section 5) .

Protocol B: Green Chemistry Method (Aqueous/PTC)

Best for: Scale-up, environmental compliance, and "On-Water" acceleration.[1]

Reagents:

  • 1-Fluoro-2-nitrobenzene (1.0 eq)[1]

  • Piperazine (3.0 eq)[1][6]

  • TBAB (Tetrabutylammonium bromide) (5 mol%) - Phase Transfer Catalyst[1]

  • Water (Deionized) [1.0 M concentration]

Procedure:

  • Charge: In a reaction vessel, dissolve Piperazine (3.0 eq) and TBAB (0.05 eq) in water.

  • Addition: Add 1-Fluoro-2-nitrobenzene (1.0 eq). The organic halide will form a separate phase (oil droplets).

  • Reaction: Heat to 100°C with vigorous stirring (1000+ RPM).

    • Mechanism Note: The hydrophobic effect forces the organic reactants together at the phase boundary, often accelerating rates compared to organic solvents ("On-Water" effect).

  • Duration: Stir for 3–5 hours. The organic oil layer will change color (typically deep orange/red).

  • Workup: Cool to room temperature. The product may precipitate as an oil or solid. Extract with Ethyl Acetate (3x). Proceed to Purification .

Purification: The "Acid-Base Swing"

Piperazine derivatives possess a basic secondary amine. This property allows for a highly specific purification method that removes neutral impurities (unreacted nitrobenzene) and bis-arylated byproducts (which are less soluble/basic).[1]

Purification Workflow

Purification_Workflow Crude Crude Reaction Mix (Product + Excess Piperazine + Impurities) Step1 1. Dissolve in EtOAc 2. Wash with Water Crude->Step1 Step2 Extract with 1M HCl (aq) Step1->Step2 PhaseSep Phase Separation Step2->PhaseSep OrgLayer Organic Layer (Contains Neutral Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Acid Layer (Contains Product Salt + Piperazine) PhaseSep->AqLayer Keep Step3 Basify to pH > 12 (NaOH) AqLayer->Step3 Step4 Extract with DCM/EtOAc & Evaporate Step3->Step4 Final Pure 1-(2-Nitrophenyl)piperazine Step4->Final

Figure 2: The Acid-Base extraction strategy isolates the basic product from neutral starting materials.[1]

Detailed Extraction Steps
  • Initial Wash: Dissolve crude residue in Ethyl Acetate. Wash with water (2x) to remove the bulk of excess piperazine (which is highly water-soluble).[1]

  • Acid Extraction: Extract the organic layer with 1M HCl (3x) .

    • Chemistry: The product becomes protonated (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ) and moves to the aqueous layer. Neutral impurities (unreacted fluoro-nitrobenzene) stay in the organic layer.
      
  • Basification: Collect the acidic aqueous layer. Cool in an ice bath. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will become cloudy/milky as the free base product precipitates/oils out.

  • Final Extraction: Extract the basic aqueous mixture with Dichloromethane (DCM) or EtOAc (3x). Dry over

    
    , filter, and evaporate.
    

Analysis & Characterization

Physical Appearance: Typically a yellow-to-orange viscous oil or low-melting solid.

NMR Expectations (


): 
  • Aromatic Region (4H): Four distinct signals due to the ortho-nitro group breaking symmetry.[1] Look for a doublet (approx 7.8 ppm) for the proton ortho to the nitro group.

  • Aliphatic Region (8H):

    • ~3.0–3.1 ppm (4H, triplet-like): Protons adjacent to the aniline nitrogen (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ).
      
    • ~3.0 ppm (4H, triplet-like): Protons adjacent to the secondary amine (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ). Note: These may overlap depending on solvent.
      
  • NH Proton: Broad singlet, chemical shift varies with concentration (1.5–2.5 ppm).[1]

Mass Spectrometry (ESI+):

  • [M+H]+: Calculated m/z = 208.11. Look for the base peak at 208.

Troubleshooting

IssueProbable CauseSolution
Low Yield Incomplete conversionSwitch to Protocol A (Reflux) or increase temperature. Ensure

is finely ground.
Bis-arylation Insufficient PiperazineEnsure at least 3.0 equivalents of piperazine are used. Add the halide slowly to the amine solution.
Emulsion Surfactant effect of aminesDuring extraction, add brine (saturated NaCl) to the aqueous layer to break the emulsion.
Dark Impurities Oxidation of amineDegas solvents with

prior to heating.

References

  • Mechanism of ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[3][7][8][9] Chemical Reviews. 
    
  • Fluorine Element Effect: Chambers, R. D. (2004).[1] Fluorine in Organic Chemistry.[3][8][9] Blackwell Publishing. (See also: Nucleophilic Aromatic Substitution, Chemistry LibreTexts).

  • Piperazine Synthesis Protocols: BenchChem Application Notes. One-Pot Synthesis of Piperazines.[10][11]

  • Green Chemistry (Water as Solvent): Narayan, S., et al. (2005).[1] On Water: Unique Reactivity of Organic Compounds in Aqueous Suspension. Angewandte Chemie International Edition. [1]

  • Characterization Data: PubChem Compound Summary for 1-(2-Nitrophenyl)piperazine.

Sources

In vitro assay for testing 1,4-Bis(2-nitrophenyl)piperazine cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cytotoxicity Profiling of 1,4-Bis(2-nitrophenyl)piperazine

Introduction & Scientific Rationale

1,4-Bis(2-nitrophenyl)piperazine is a substituted piperazine derivative characterized by two ortho-nitroaryl groups.[1] While often utilized as a chemical intermediate in the synthesis of dyes, polymers, or energetic materials, its toxicological profile is critical due to the presence of nitro groups.

Mechanistic Toxicity Context:

  • Nitro-Reduction & Oxidative Stress: Nitro-aromatic compounds are prone to enzymatic reduction by cellular nitroreductases (type I and II).[1] This process can generate nitro radical anions, leading to "redox cycling" and the production of Reactive Oxygen Species (ROS) such as superoxide anions. This is a primary mechanism of cytotoxicity for this class of compounds.[1]

  • Steric Hindrance: Unlike its para-isomer (1,4-bis(4-nitrophenyl)piperazine), the ortho-nitro (2-position) placement introduces steric strain, potentially twisting the phenyl rings out of coplanarity with the piperazine nitrogen.[1] This affects solubility and the kinetics of enzymatic reduction, necessitating precise dose-response profiling.[1]

Scope of this Guide: This application note provides a validated workflow for assessing the cytotoxicity of 1,4-Bis(2-nitrophenyl)piperazine using a multi-parametric approach:

  • Metabolic Activity (CCK-8): To assess mitochondrial health and proliferation.[1]

  • Membrane Integrity (LDH): To quantify necrosis and membrane rupture.[1]

  • Interference Control: Specific steps to rule out chemical reduction of assay reagents by the nitro compound itself.

Material Preparation & Solubility Optimization

Challenge: 1,4-Bis(2-nitrophenyl)piperazine is hydrophobic and sparingly soluble in aqueous media.[1] Improper solubilization leads to micro-precipitation, causing "false toxicity" (physical disruption of cells) or "false viability" (light scattering in optical assays).

Reagents:
  • Test Compound: 1,4-Bis(2-nitrophenyl)piperazine (High Purity >98%).[1]

  • Vehicle: Dimethyl Sulfoxide (DMSO), cell culture grade (Sigma-Aldrich).[1]

  • Assay Medium: DMEM or RPMI-1640 (phenol-red free preferred for LDH).

Stock Solution Protocol:
  • Primary Stock (50 mM): Dissolve the compound in 100% DMSO. Vortex vigorously for 2 minutes. If particulate remains, sonicate at 40°C for 10 minutes.

    • Critical Check: Visually inspect against a light source.[1] The solution must be perfectly clear yellow/orange.[1]

  • Working Stock (200 µM): Dilute the Primary Stock 1:250 into pre-warmed (37°C) culture medium immediately before use.

    • Final DMSO Concentration: This step yields 0.4% DMSO.[1] The final assay maximum should be ≤0.5% DMSO to avoid vehicle toxicity.[1]

Table 1: Dilution Scheme for Dose-Response (96-well plate)

Target Conc.[1][2][3][][5] (µM)Preparation MethodFinal DMSO %
100 Dilute 50 mM Stock 1:500 in Medium0.2%
50 1:2 dilution of 100 µM0.2%
25 1:2 dilution of 50 µM0.2%
12.5 1:2 dilution of 25 µM0.2%
6.25 1:2 dilution of 12.5 µM0.2%
0 (Vehicle) Medium + 0.2% DMSO0.2%

*Note: To maintain constant DMSO, prepare a "Vehicle Medium" (Medium + 0.2% DMSO) and use this for all serial dilutions.

Core Protocol 1: CCK-8 Metabolic Viability Assay

Why CCK-8? We select Cell Counting Kit-8 (WST-8) over MTT.[1] Nitro-compounds can chemically reduce MTT tetrazolium rings even in the absence of cells, leading to false-positive viability signals.[1] WST-8 is more stable and produces a water-soluble formazan, eliminating the solubilization step that can introduce errors with hydrophobic compounds.

Experimental Workflow:
  • Seeding: Seed cells (e.g., HepG2 or A549) at

    
     cells/well in 100 µL medium in a 96-well plate. Incubate 24h at 37°C, 5% CO₂.
    
    • Edge Effect: Fill outer wells with PBS; do not use them for data.[1]

  • Treatment: Aspirate old medium.[1] Add 100 µL of freshly prepared drug dilutions (Table 1).

    • Replicates: n=4 biological replicates per concentration.[1]

    • Crucial Control (Cell-Free): Add 100 µL of the highest drug concentration (100 µM) to 4 empty wells (no cells). This tests if the drug reacts with the dye.[1]

  • Incubation: Incubate for 24h or 48h.

  • Assay Reaction: Add 10 µL of CCK-8 reagent to each well.

  • Readout: Incubate 1–2 hours at 37°C until orange color develops. Measure Absorbance at 450 nm (Reference: 650 nm).

Data Validation (Self-Check):
  • Calculate

    
    .
    
  • If

    
    , the compound is chemically reducing the dye. You must subtract this background from all cellular readings or switch to an ATP-based assay (e.g., CellTiter-Glo).
    

Core Protocol 2: LDH Membrane Integrity Assay

Why LDH? To distinguish between cytostasis (stopped growth) and necrosis (cell death).[1] If CCK-8 decreases but LDH is low, the compound is cytostatic.[1] If both correlate, it is cytotoxic.[1]

Experimental Workflow:
  • Setup: Can be multiplexed with the CCK-8 assay if using the supernatant.

  • Harvest: After drug incubation (Step 3 above), transfer 50 µL of supernatant from each well to a new clear 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Diaphorase/NAD+/Intal).

  • Incubation: Incubate 30 mins at Room Temperature in the dark .

  • Stop: Add 50 µL Stop Solution (1N HCl or acetic acid).

  • Readout: Measure Absorbance at 490 nm .

Calculation:


[1]
  • Low Control:[1] Untreated cells (Spontaneous release).[1]

  • High Control: Cells treated with Lysis Buffer (Triton X-100) 45 mins prior to harvest.[1]

Mechanistic Visualization & Workflow

The following diagram illustrates the dual-pathway analysis and the decision logic for interpreting the nitro-compound toxicity.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dual Assay Execution cluster_2 Phase 3: Data Logic Stock Dissolve 1,4-Bis(2-nitrophenyl)piperazine (50mM in DMSO) Check Visual Solubility Check (Precipitation?) Stock->Check Treat Cell Treatment (0 - 100 µM) Check->Treat Clear Solution CCK8 Assay A: CCK-8 (Metabolic Activity) Treat->CCK8 LDH Assay B: LDH Release (Membrane Integrity) Treat->LDH Control Cell-Free Drug Control (Interference Check) Treat->Control ResultA Viability Reduced? CCK8->ResultA ResultB LDH High? LDH->ResultB Control->CCK8 Subtract Background ResultA->ResultB Yes Safe Outcome: Non-Toxic ResultA->Safe No Cytotox Outcome: Necrosis/Cytotoxicity ResultB->Cytotox Yes Cytostat Outcome: Cytostasis/Growth Arrest ResultB->Cytostat No

Caption: Integrated workflow for nitro-piperazine cytotoxicity profiling, highlighting the critical cell-free interference control step.

References

  • Aslantürk, Ö.[1][2][6][7] S. (2018).[1] In Vitro Cytotoxicity Assays: Toxicity Profiling of Medicinal Products. InTech. Available at: [Link]

    • Relevance: Foundational text for selecting CCK-8 vs MTT and understanding interference.[1]

  • Kovacic, P., & Somanathan, R. (2014).[1] Nitroaromatic compounds: Electrochemistry, toxicity, pharmacokinetics, and mechanism of action. Journal of Applied Toxicology. Available at: [Link]

    • Relevance: Establishes the nitro-reduction and ROS mechanism specific to nitro-aryl compounds.
  • Stockert, J. C., et al. (2018).[1] Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica. Available at: [Link]

    • Relevance: Technical details on WST-8 (CCK-8) chemistry and advantages over MTT for hydrophobic drugs.[1]

  • Riss, T. L., et al. (2013).[1] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

    • Relevance: The gold-standard NIH guide for assay validation and calculating IC50.[1]

Sources

HPLC method development for 1,4-Bis(2-nitrophenyl)piperazine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: HPLC Method Development for 1,4-Bis(2-nitrophenyl)piperazine

Part 1: Executive Summary & Scientific Context

1.1 The Analyte 1,4-Bis(2-nitrophenyl)piperazine is a symmetric, heterocyclic compound featuring a piperazine core flanked by two ortho-nitrophenyl groups. Unlike its para-substituted isomer, the ortho positioning introduces significant steric strain, forcing the phenyl rings to twist out of planarity with the piperazine nitrogens.

  • Key Application: Precursor for non-metallocene polymerization catalysts and transition metal ligands; potential impurity in the synthesis of piperazine-based pharmaceuticals.

  • Chemical Challenges:

    • High Hydrophobicity: The symmetric aromatic substitution drives the LogP > 3.0.

    • Solubility: High melting point (193–194 °C) indicates strong crystal lattice energy, making dissolution in aqueous mobile phases difficult.

    • Weak Basicity: The electron-withdrawing nitro groups (via induction and resonance) and steric hindrance significantly reduce the basicity of the piperazine nitrogens (Predicted pKa < 2.0).

1.2 Method Development Philosophy Standard "generic" gradients often fail for this molecule due to its poor aqueous solubility and potential for precipitation in the needle seat. This protocol prioritizes solubility management and hydrophobic retention control . We utilize a Reversed-Phase (RP) approach on a C18 stationary phase, leveraging the analyte's pi-pi interaction potential and hydrophobic bulk.

Part 2: Physicochemical Profiling & Preparation

Before injection, the analyte's behavior must be mapped.

PropertyValue / CharacteristicImplication for HPLC
CAS Number 16264-16-7Verification of reference standard.
Molecular Weight 328.32 g/mol Suitable for standard UV and MS detection.
Melting Point 193–194 °CCritical: Hard to dissolve. Requires DMSO/DMF for stock.
LogP (Predicted) ~3.0 – 3.5Strong retention on C18. Requires high % organic eluent.
pKa (Predicted) < 2.0 (Very weak base)pH control is less critical for peak shape but important for MS ionization.
UV Max ~254 nm (aromatic), ~350-400 nm (nitro tail)Use PDA (200–450 nm) to confirm specific max.
Standard Preparation Protocol
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% DMSO or DMF . Sonicate for 10 minutes. Do not use Methanol or Acetonitrile alone for the initial solid dissolution.

  • Working Standard (50 µg/mL): Dilute the stock 1:20 using Acetonitrile (ACN) .

    • Note: Avoid water in the diluent to prevent precipitation. The final injection solvent should be high-organic to match the initial gradient conditions.

Part 3: Method Development Strategy

Column Selection
  • Primary Choice: C18 (Octadecylsilane) .

    • Rationale: Provides the necessary hydrophobic interaction mechanism. An end-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters BEH C18) is recommended to minimize silanol interactions, although the analyte is not strongly basic.

  • Alternative: Phenyl-Hexyl .

    • Rationale: If the C18 selectivity is insufficient (e.g., separating from mono-substituted impurities), the Phenyl-Hexyl phase offers pi-pi interactions with the nitro-aromatic rings, providing orthogonal selectivity.

Mobile Phase Design
  • Solvent A (Aqueous): Water + 0.1% Formic Acid.

    • Role: The acid ensures the analyte remains in a single protonation state (likely neutral/protonated mix depending on exact pKa) and improves peak shape.

  • Solvent B (Organic): Acetonitrile + 0.1% Formic Acid.

    • Role: ACN has a lower UV cutoff than Methanol and stronger elution strength for hydrophobic aromatics.

Detection (UV-Vis)
  • Primary Wavelength: 254 nm . (Universal aromatic detection).

  • Secondary Wavelength: 380 nm . (Nitro-group conjugation band).

    • Note: The ortho substitution may blue-shift the visible absorption compared to the para isomer. A PDA scan is mandatory during the first run.

Part 4: Optimized Experimental Protocol

This protocol is designed for an HPLC system with a PDA/DAD detector.

Instrument Parameters:

  • Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40 °C (Elevated temperature aids mass transfer and solubility).

  • Injection Volume: 5–10 µL.

Gradient Table (Scouting to Optimized):

Time (min)% Solvent B (ACN)Event
0.0 40Start: High organic start prevents precipitation.
10.0 95Ramp: Elute hydrophobic bis-substituted analyte.
12.0 95Hold: Wash column of highly retained impurities.
12.1 40Re-equilibrate: Return to initial conditions.
15.0 40Stop: Ready for next injection.

Self-Validation Checklist:

  • Retention Time: Analyte should elute between 6–9 minutes. If

    
     min, decrease starting %B to 20%.
    
  • Peak Symmetry: Tailing factor (

    
    ) should be 
    
    
    
    . If tailing occurs, increase column temperature to 50°C.
  • Pressure: Ensure backpressure is stable; fluctuations indicate precipitation in the lines.

Part 5: Visualization of Methodology

Figure 1: Method Development Workflow

This flowchart illustrates the logical progression from physicochemical analysis to the final optimized method.

MethodDevelopment Start Start: Analyte 1,4-Bis(2-nitrophenyl)piperazine Solubility Solubility Check (Use DMSO/DMF) Start->Solubility UV_Scan UV Scan (PDA) Determine Lambda Max Solubility->UV_Scan Scouting Scouting Gradient 40-95% ACN UV_Scan->Scouting Decision Peak Elution? Scouting->Decision Decision->Scouting Poor Shape/Ret Optimize Optimize Gradient Adjust Slope/Temp Decision->Optimize Good Retention Final Final Method Validation Optimize->Final

Caption: Step-by-step workflow for developing the HPLC method, emphasizing solubility and scouting.

Figure 2: Analyte Interaction & Separation Mechanism

Visualizing why the C18 column and specific conditions are chosen based on the molecule's structure.

MolecularInteraction Analyte 1,4-Bis(2-nitrophenyl)piperazine Nitro Nitro Groups (-NO2) High Polarity / e- withdrawing Analyte->Nitro Phenyl Phenyl Rings Hydrophobic / Pi-Pi Active Analyte->Phenyl Piperazine Piperazine Core Sterically Crowded / Weak Base Analyte->Piperazine MobilePhase Mobile Phase (ACN/H+) Solubility & Ion Suppression Nitro->MobilePhase Dipole Interaction C18 Stationary Phase (C18) Hydrophobic Retention Phenyl->C18 Hydrophobic Interaction Piperazine->MobilePhase Solubility Limit

Caption: Structural dissection of the analyte showing key interactions with the stationary and mobile phases.

Part 6: Troubleshooting & Impurity Profiling

Issue 1: Peak Splitting or Broadening

  • Cause: Sample solvent mismatch. Injecting a 100% DMSO plug into a high-water mobile phase causes the analyte to precipitate momentarily at the column head.

  • Solution: Dilute the DMSO stock at least 1:10 with the Mobile Phase A/B mixture (at the starting gradient ratio) before injection.

Issue 2: Carryover (Ghost Peaks)

  • Cause: The high hydrophobicity (LogP > 3) leads to adsorption on the injector needle or rotor seal.

  • Solution: Use a needle wash with high solvent strength (e.g., 90% ACN / 10% Isopropanol).

Issue 3: Identification of Impurities

  • Mono-substituted: 1-(2-nitrophenyl)piperazine.[1][2][3] This will be significantly more polar and elute much earlier (expect elution at ~20-30% B).

  • Starting Materials: 1-Fluoro-2-nitrobenzene (very hydrophobic, late eluting) or Piperazine (very polar, elutes in void volume).

Part 7: References

  • University of Sri Jayewardenepura. (2000). The Design of Non-Metallocene Analogues as Polymerization Catalysts (Thesis). (Describes synthesis and characterization of the analyte). Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 1,4-Bis(2-nitrophenyl)piperazine.[4][1][2][3][5][6][7] Retrieved from [Link]

Sources

Derivatization of 1,4-Bis(2-nitrophenyl)piperazine for UV-Vis detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Derivatization of 1,4-Bis(2-nitrophenyl)piperazine for UV-Vis Detection

Executive Summary

1,4-Bis(2-nitrophenyl)piperazine (BNPP) is a significant intermediate in the synthesis of non-metallocene polymerization catalysts and a potential impurity in the production of aryl-piperazine pharmaceuticals. While BNPP possesses native UV absorbance due to its nitro-aromatic chromophores, its detection in complex matrices (e.g., biological fluids, reaction mixtures) is often compromised by interference in the UV region (200–350 nm).

This Application Note details a Reductive Azo-Coupling Protocol to derivatize BNPP into a highly conjugated bis-azo dye. This transformation shifts the detection wavelength from the UV region to the visible spectrum (


 nm), significantly enhancing selectivity and sensitivity.

Key Benefits:

  • Red-Shifted Detection: Moves analysis away from UV-absorbing matrix components.

  • Molar Absorptivity Enhancement: The formation of a bis-azo chromophore dramatically increases the extinction coefficient (

    
    ).
    
  • Specificity: The reaction sequence is specific to reducible nitro/amino-aromatics.

Chemical Logic & Mechanism

The derivatization strategy relies on the classical Bratton-Marshall reaction pathway , modified for a bis-nitro substrate.

  • Reduction: The nitro groups of BNPP are reduced to primary amines using Zinc powder in acidic media, yielding 1,4-bis(2-aminophenyl)piperazine .

  • Diazotization: The resulting diamine reacts with nitrous acid (generated in situ from sodium nitrite and HCl) at low temperatures to form a bis-diazonium salt .

  • Coupling: The diazonium species undergoes electrophilic aromatic substitution with N-(1-naphthyl)ethylenediamine (NED) , producing a stable, intensely colored purple/blue azo dye.

ReactionPath BNPP 1,4-Bis(2-nitrophenyl)piperazine (Analyte) Amine 1,4-Bis(2-aminophenyl)piperazine (Reduced Intermediate) BNPP->Amine Reduction (Zn / HCl, 30 min) Diazo Bis-Diazonium Salt (Electrophile) Amine->Diazo Diazotization (NaNO2 / HCl, 0-5°C) AzoDye Bis-Azo Derivative (Purple/Blue Chromophore) Diazo->AzoDye Coupling (NED Reagent)

Figure 1: Reaction pathway for the conversion of BNPP to a visible azo dye.[1][2]

Experimental Protocol

Reagents & Equipment
  • Analyte Standard: 1,4-Bis(2-nitrophenyl)piperazine (CAS: 16264-16-7).[3][4]

  • Reducing Agent: Zinc Dust (fine powder, activated).

  • Acids: Hydrochloric Acid (37%), Sulfamic Acid (ammonium sulfamate can be substituted).

  • Diazotization Agent: Sodium Nitrite (0.1% w/v aqueous solution, fresh).

  • Coupling Reagent: N-(1-naphthyl)ethylenediamine dihydrochloride (NED) (0.1% w/v in water).

  • Solvent: Methanol (HPLC Grade).

  • Equipment: UV-Vis Spectrophotometer (double beam preferred), 0.45 µm syringe filters, ice bath.

Step-by-Step Derivatization Procedure

Step 1: Stock Solution Preparation

  • Dissolve 10.0 mg of BNPP in 100 mL of Methanol to create a 100 µg/mL Stock Solution .

  • Prepare working standards (e.g., 1–20 µg/mL) by diluting the stock with 0.1 M HCl.

Step 2: Nitro Group Reduction

  • Transfer 1.0 mL of the sample/standard into a 10 mL reaction tube.

  • Add 0.5 mL of 6 M HCl .

  • Add 50 mg of Zinc Dust .

  • Vortex for 1 minute and let stand at room temperature for 20 minutes.

    • Note: Evolution of hydrogen gas indicates active reduction.

  • Centrifuge at 3000 rpm for 5 minutes or filter through a 0.45 µm membrane to remove unreacted zinc. Transfer the supernatant to a clean tube.

Step 3: Diazotization (Critical Control Point)

  • Place the tube containing the reduced amine solution in an ice bath (0–4°C) for 5 minutes.

  • Add 0.5 mL of cold 0.1% Sodium Nitrite (NaNO2) solution.

  • Incubate on ice for 5 minutes.

    • Caution: Keep strictly below 5°C to prevent decomposition of the diazonium salt or side-reactions (e.g., phenol formation).

  • Add 0.5 mL of 0.5% Sulfamic Acid (or Ammonium Sulfamate) and mix well. Incubate for 3 minutes to destroy excess nitrous acid.

    • Why? Excess nitrite can bleach the final azo dye, causing non-linear calibration curves.

Step 4: Coupling & Detection

  • Add 0.5 mL of 0.1% NED Reagent .

  • Allow the mixture to stand at room temperature for 10 minutes. A pink-to-purple color should develop.

  • Dilute to a final volume of 5.0 mL with deionized water.

  • Measure Absorbance at 545 nm (determine exact

    
     via a scan).
    

Analytical Performance & Validation

The following parameters are expected when validating this protocol under ICH Q2(R1) guidelines.

ParameterSpecification / Expected ResultNotes

540 – 560 nmRed-shifted from native BNPP (approx. 240/400 nm).
Linearity 0.5 – 20 µg/mLCorrelation coefficient (

) > 0.995.
Reaction Time ~40 minutes totalReduction (20 min) + Diazo/Couple (20 min).
Stability > 2 hoursThe azo dye complex is stable in acidic media.
Selectivity HighNon-nitro/non-amine compounds do not interfere.

Troubleshooting & Optimization

  • Low Sensitivity: Ensure the Zinc dust is not oxidized. Activate by washing with dilute HCl if necessary.

  • Bubble Formation: Hydrogen gas from the Zn/HCl step can interfere with pipetting. Ensure centrifugation/filtration is thorough.

  • Color Fading: This usually indicates excess Nitrite was not fully quenched. Increase the Sulfamic Acid incubation time or concentration.

Workflow Start Start: BNPP Sample Acidify Add 6M HCl + Zn Dust Start->Acidify React React 20 min (Reduction) Acidify->React Filter Filter/Centrifuge (Remove Zn) React->Filter Cool Cool to 0-4°C Filter->Cool Diazo Add NaNO2 (Diazotization) Cool->Diazo Quench Add Sulfamic Acid (Remove excess NO2-) Diazo->Quench Couple Add NED Reagent (Color Development) Quench->Couple Measure Measure Abs @ 545 nm Couple->Measure

Figure 2: Operational workflow for the derivatization process.

Contextual Note: BNPP as a Derivative

While this guide treats BNPP as the analyte, it is worth noting that BNPP itself is often the product of reacting Piperazine with 1-fluoro-2-nitrobenzene . If your goal is to detect Piperazine, the reaction generates BNPP, which can be measured directly at 400 nm (yellow) or subjected to the reduction protocol above for enhanced sensitivity.

References

  • Bratton, A. C., & Marshall, E. K. (1939). A New Coupling Component for Sulfanilamide Determination. Journal of Biological Chemistry, 128, 537-550.

  • Isfaoun, M., et al. (2016). 1-(2-Nitrophenyl)piperazine: NMR, Raman, FTIR and DFT studies. Journal of Molecular Structure, 1119, 257-266. (Provides spectral data on the mono-nitro analogue).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for reduction of nitro compounds with Zn/HCl).
  • SJP (University of Sri Jayewardenepura). (n.d.). The Design of Non-Metallocene Analogues as Polymerization Catalysts. (Identifies 1,4-Bis(2-aminophenyl)piperazine as the reduction product of BNPP).

Sources

Advanced Molecular Docking Protocols for 1,4-Bis(2-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Insights into Antimicrobial and Enzymatic Inhibition

Executive Summary & Scientific Rationale

1,4-Bis(2-nitrophenyl)piperazine presents a unique scaffold in medicinal chemistry characterized by C2 symmetry and electron-deficient aromatic rings. Unlike its para-substituted counterparts, the ortho-nitro substitution introduces significant steric strain, forcing the nitro groups to twist out of coplanarity with the phenyl rings. This conformational bias critically influences binding affinity, particularly in sterically constrained active sites.[1]

This Application Note details the protocol for docking this ligand against two high-probability biological targets identified in recent structure-activity relationship (SAR) studies:

  • DNA Gyrase B (ATPase Domain): Investigating antimicrobial potential via ATP-binding competition.

  • Tyrosinase: Evaluating enzymatic inhibition via coordination with the binuclear copper active site.

Pre-Docking Workflow: Ligand & Protein Preparation

Successful docking relies on the quality of input structures.[2] For 1,4-Bis(2-nitrophenyl)piperazine, standard force field minimization is insufficient due to the ortho-nitro electronic effects.

Ligand Construction & Optimization
  • Step 1: 2D to 3D Conversion: Generate the initial 3D structure. Ensure the piperazine ring adopts the low-energy chair conformation.

  • Step 2: DFT Optimization (Critical):

    • Rationale: Molecular mechanics (MM) often underestimate the rotational barrier of ortho-substituents.

    • Protocol: Perform geometry optimization using DFT (B3LYP/6-31G* level) to accurately predict the torsion angle between the phenyl ring and the nitro group.

    • Expected Outcome: The nitro group should exhibit a torsion angle of ~30-45° relative to the phenyl plane to relieve steric clash with the piperazine methylene protons.

  • Step 3: Charge Calculation: Assign Gasteiger-Marsili partial charges. Ensure the nitro oxygens carry appropriate negative density to act as H-bond acceptors.

Protein Target Preparation
Target ProteinPDB IDKey Preparation StepRationale
DNA Gyrase B 1KZNRemove co-crystallized ligand (Clorobiocin). Preserve structural water molecules bridging Mg²⁺.[1]The ATP-binding pocket is highly polar; water networks are crucial for ligand stability.
Tyrosinase 2Y9WDo NOT remove Copper (Cu) ions. Verify Histidine protonation states (His-Nε vs His-Nδ) coordinating Cu.The nitro group may interact via metal coordination or π-cation stacking; Cu integrity is vital.

Protocol A: Antimicrobial Docking (DNA Gyrase B)

Objective: Determine if 1,4-Bis(2-nitrophenyl)piperazine can competitively inhibit the ATPase activity of DNA Gyrase.

Grid Generation[1]
  • Center: Defined by the centroid of the co-crystallized ligand (e.g., Clorobiocin or Novobiocin).

  • Dimensions:

    
     Å (0.375 Å spacing).
    
  • Constraint: No constraints applied, allowing the symmetric ligand to explore "flip" orientations within the pocket.

Docking Parameters (AutoDock Vina / Glide Standard)
  • Exhaustiveness: Set to 32 (High). The symmetry of the ligand requires extensive sampling to distinguish between degenerate poses.

  • Energy Range: 4 kcal/mol.[1]

Mechanistic Analysis

The docking results should be filtered for the following interactions:

  • H-Bonding: Nitro oxygen interaction with Val43 or Asp73 (key residues in the ATP binding loop).

  • Hydrophobic Clamp: The piperazine ring should reside in the hydrophobic pocket lined by Ile78 and Pro79 .

Protocol B: Enzymatic Inhibition (Tyrosinase)

Objective: Evaluate the ligand as a suicide substrate or competitive inhibitor blocking melanin synthesis.

Active Site Setup

Tyrosinase contains a binuclear copper site (CuA and CuB).

  • Grid Center: Midpoint between CuA and CuB atoms.[1]

  • Metal Coordination: If using AutoDock 4.2, ensure the parameter file includes Van der Waals parameters for Copper (

    
     Å, 
    
    
    
    kcal/mol).[1]
Docking Strategy
  • Algorithm: Lamarckian Genetic Algorithm (LGA).[3]

  • Population Size: 150.[1]

  • Max Evaluations: 2,500,000.[1]

  • Constraint: Distance constraint (< 3.5 Å) between Nitro-Oxygen and Cu ions to test for chelation potential.

Visualizing the Workflow

The following diagram illustrates the decision logic for evaluating the docking poses of this specific symmetrical ligand.

DockingWorkflow Start Ligand: 1,4-Bis(2-nitrophenyl)piperazine DFT DFT Optimization (B3LYP/6-31G*) Correct Ortho-Nitro Torsion Start->DFT TargetSelect Select Biological Target DFT->TargetSelect Gyrase Target A: DNA Gyrase B (Antibacterial) TargetSelect->Gyrase Tyrosinase Target B: Tyrosinase (Enzymatic) TargetSelect->Tyrosinase GridGyr Grid: ATP Binding Pocket Include H2O Network Gyrase->GridGyr GridTyr Grid: Binuclear Cu Site Metal Parameters Set Tyrosinase->GridTyr DockGyr Docking: High Exhaustiveness (Symmetry Check) GridGyr->DockGyr AnalGyr Analysis: Val43/Asp73 H-Bonds DockGyr->AnalGyr DockTyr Docking: Metal Coordination Constraint < 3.5Å GridTyr->DockTyr AnalTyr Analysis: Cu Chelation/Pi-Stacking DockTyr->AnalTyr

Caption: Logic flow for processing the 1,4-Bis(2-nitrophenyl)piperazine ligand against distinct biological targets.

Data Interpretation & Reporting

When reporting results, summarize the top 3 poses for each target. Do not rely solely on Binding Affinity (


); visual inspection of the pose is mandatory for this bulky ligand.
Summary of Expected Interactions
Ligand RegionTarget: DNA Gyrase BTarget: Tyrosinase
Nitro Group (A) H-bond acceptor for Val43 backbone NH.Electrostatic interaction with CuA .[1]
Piperazine Core Hydrophobic interaction with Ile78 (Floor of pocket).Spacer positioning phenyl rings near His263 .[1]
Nitro Group (B) Solvent exposed or weak H-bond with Thr165 .Interaction with CuB or Val283 .
Phenyl Rings

-

T-shaped stacking with Tyr residues.

-

stacking with His imidazole rings.
Quantitative Output Template
RankTargetBinding Energy (kcal/mol)RMSD (Lower Bound)Key Residues Contacted
1Gyrase B-8.40.00Val43, Asp73, Ile78
2Gyrase B-8.11.24Val43, Gly77
1Tyrosinase-7.20.00His263, CuA, CuB

References

  • Piperazine Scaffold Significance

    • Title: Piperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.[1][4]

    • Source: BMC Chemistry (2024).
    • URL:[Link]

  • Docking Protocols for Nitro-Piperazines

    • Title: Synthesis, in vitro binding studies and docking of long-chain arylpiperazine nitroquipazine analogues.[1]

    • Source: PLOS ONE (2015).
    • URL:[Link]

  • Antimicrobial Targets (Gyrase)

    • Title: New bis-piperazine derivatives: synthesis, characterization...[1][2] antimicrobial activity, molecular docking.[1][2][5]

    • Source: Journal of Molecular Structure (2023).
    • URL:[Link]

  • Crystal Structure Validation

    • Title: Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine.
    • Source: IUCrD
    • URL:[Link]

Sources

Use of 1,4-Bis(2-nitrophenyl)piperazine in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Use of 1,4-Bis(2-nitrophenyl)piperazine in the Synthesis of Novel Polycyclic Scaffolds for Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Introduction: Reimagining the Piperazine Scaffold

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful drug candidates.[1][2] Its unique combination of structural rigidity, conformational flexibility, and dual basic nitrogen atoms allows for fine-tuning of physicochemical properties such as solubility and bioavailability, which are critical for oral drug delivery.[3][4][5] In the realm of kinase inhibitor design, piperazine derivatives are ubiquitous, often serving as linkers or core structural elements that engage with the target protein.[6][7][8]

However, the true potential of a scaffold lies in its ability to be transformed into novel, three-dimensional structures that can access unique chemical space. This guide moves beyond the conventional view of piperazine as a simple linker and presents 1,4-Bis(2-nitrophenyl)piperazine as a strategic precursor for the synthesis of rigid, fused polycyclic systems. The core transformation—a double intramolecular reductive cyclization—converts this readily available starting material into a dibenzo[d,f][1][9]diazepine-like core, a scaffold with inherent planarity and hydrogen bonding capabilities ideal for targeting the ATP-binding site of kinases.[9][10] We will detail the underlying chemical principles, provide robust, step-by-step protocols, and discuss the rationale for its application in modern drug discovery.

Core Synthetic Strategy: Double Reductive Intramolecular Cyclization

The central strategy involves a two-stage process. First, the simultaneous reduction of the two ortho-nitro groups on the phenyl rings of 1,4-Bis(2-nitrophenyl)piperazine yields the crucial intermediate, 1,4-Bis(2-aminophenyl)piperazine . This diamine is primed for cyclization. The second stage involves an intramolecular condensation reaction to form the fused polycyclic system. We will focus on the use of phosphorus oxychloride (POCl₃), a powerful dehydrating and cyclizing agent, to forge the final heterocyclic scaffold.[11][12] This transformation is efficient and creates a rigid molecular architecture that reduces the entropic penalty upon binding to a kinase active site.

G cluster_0 Stage 1: Reduction cluster_1 Stage 2: Cyclization A 1,4-Bis(2-nitrophenyl)piperazine (Starting Material) B 1,4-Bis(2-aminophenyl)piperazine (Key Intermediate) A->B H₂, Pd/C or SnCl₂/HCl C Fused Polycyclic Scaffold (Kinase Inhibitor Core) B->C POCl₃ Reflux

Caption: Overall workflow from starting material to the final kinase inhibitor scaffold.

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate, 1,4-Bis(2-aminophenyl)piperazine

This protocol details the reduction of the dinitro compound to the corresponding diamine via catalytic hydrogenation. This method is chosen for its clean reaction profile and high yield compared to metal-acid reductions.

Rationale: Catalytic hydrogenation using Palladium on carbon (Pd/C) is a highly efficient and selective method for the reduction of aromatic nitro groups.[13] The reaction proceeds under relatively mild conditions, minimizing the formation of side products often seen with stoichiometric reducing agents like tin(II) chloride or iron powder.[14][15]

Step-by-Step Methodology:

  • Vessel Preparation: To a 250 mL hydrogenation flask, add 1,4-Bis(2-nitrophenyl)piperazine (3.28 g, 10.0 mmol) and 10% Palladium on carbon (Pd/C, ~165 mg, 5 mol% Pd).

  • Solvent Addition: Add 100 mL of ethanol or ethyl acetate. The choice of solvent depends on the solubility of the starting material; ethanol is generally effective.

  • System Purge: Seal the flask, and carefully purge the system with nitrogen gas three times to remove any residual oxygen.

  • Hydrogenation: Introduce hydrogen gas into the flask (typically via a balloon or a Parr hydrogenator) to a pressure of 3-4 bar.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane as eluent). The reaction is typically complete within 4-6 hours.

  • Filtration: Once the reaction is complete (disappearance of the starting material spot on TLC), carefully vent the hydrogen gas and purge the system again with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with an additional 20-30 mL of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is often pure enough for the next step. If necessary, it can be recrystallized from ethanol/water or purified by column chromatography on silica gel.

Data Summary Table:

ParameterValue / ConditionRationale
Starting Material 1,4-Bis(2-nitrophenyl)piperazinePrecursor with ortho-nitro groups positioned for intramolecular cyclization.
Reagent Hydrogen (H₂) gasReducing agent.
Catalyst 10% Palladium on Carbon (5 mol%)Provides a surface for the hydrogenation reaction, ensuring high efficiency.
Solvent Ethanol or Ethyl Acetate (100 mL)Solubilizes the starting material and is compatible with hydrogenation.
Temperature Room Temperature (20-25 °C)Sufficient for the reaction to proceed without promoting side reactions.
Pressure 3-4 bar (or H₂ balloon)Ensures sufficient hydrogen concentration for the reaction to proceed efficiently.
Reaction Time 4-6 hoursTypical duration for complete conversion, should be confirmed by TLC.
Work-up Filtration through Celite®, solvent evaporationRemoves the heterogeneous catalyst and isolates the crude product.
Expected Yield >90%Catalytic hydrogenation is a very high-yielding reaction for this transformation.
Protocol 2: Synthesis of the Fused Polycyclic Kinase Inhibitor Scaffold

This protocol describes the double intramolecular cyclization of 1,4-Bis(2-aminophenyl)piperazine using phosphorus oxychloride (POCl₃) to form the rigid polycyclic core.

Rationale: Phosphorus oxychloride serves as both a Lewis acid and a dehydrating agent.[16] It activates the amine groups, facilitating an intramolecular electrophilic attack to form the new heterocyclic rings. This type of reaction, known as the Bischler-Napieralski reaction in related syntheses, is a classic method for constructing fused nitrogen-containing heterocycles.

G cluster_0 Proposed Mechanism A Diamine Intermediate B Phosphoroamidate Formation A->B + POCl₃ C Intramolecular Electrophilic Attack B->C Cyclization D Dehydration & Aromatization C->D Elimination of H₂O & HCl E Final Fused Scaffold D->E Tautomerization

Caption: Proposed mechanism for the POCl₃-mediated cyclization.

Step-by-Step Methodology:

  • Vessel Preparation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 1,4-Bis(2-aminophenyl)piperazine (2.68 g, 10.0 mmol).

  • Reagent Addition: Under a nitrogen atmosphere, carefully and slowly add phosphorus oxychloride (POCl₃, 5 mL, ~54 mmol) to the diamine. The reaction is exothermic and may require an ice bath for controlled addition.

  • Reaction: After the initial exotherm subsides, heat the mixture to reflux (the boiling point of POCl₃ is ~106 °C) for 3-4 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

  • Quenching: After cooling to room temperature, very slowly and carefully pour the reaction mixture onto crushed ice (~100 g) in a beaker. This step is highly exothermic and must be done with caution.

  • Basification: Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until the pH is basic (pH 9-10). This will precipitate the product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final polycyclic scaffold.

Data Summary Table:

ParameterValue / ConditionRationale
Starting Material 1,4-Bis(2-aminophenyl)piperazineKey intermediate with two nucleophilic amino groups positioned for cyclization.
Reagent Phosphorus Oxychloride (POCl₃)Acts as the cyclizing and dehydrating agent.[11]
Solvent None (POCl₃ used in excess as reagent and solvent)The high concentration of the cyclizing agent drives the reaction to completion.
Temperature Reflux (~106 °C)Provides the necessary thermal energy to overcome the activation barrier for cyclization.
Reaction Time 3-4 hoursSufficient time for both cyclization events to occur. Monitor by TLC.
Work-up Ice quench, basification, extractionSafely neutralizes excess POCl₃ and isolates the basic organic product from aqueous salts.
Expected Yield 40-60%Double cyclization reactions are often moderately yielding.

Application in Kinase Inhibition

The resulting fused polycyclic scaffold serves as an excellent starting point for developing potent and selective kinase inhibitors. Its rigid, planar structure is well-suited to fit into the adenine-binding region of the kinase ATP pocket. The nitrogen atoms within the newly formed rings can act as hydrogen bond acceptors or donors, mimicking the crucial interactions that ATP makes with the kinase hinge region.[9][10]

Further optimization can be achieved through:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with various substituents on the aromatic rings to probe interactions with hydrophobic pockets.

  • Improving Selectivity: Modifying the scaffold to exploit subtle differences between the ATP-binding sites of different kinases.[17]

  • Kinome Profiling: Screening the synthesized compounds against a broad panel of kinases to determine their selectivity profile and identify potential off-target effects.[18][19]

Troubleshooting Guide

G Start Start Protocol Problem Problem Identified Start->Problem Solution1 Increase catalyst loading or H₂ pressure Problem->Solution1 Incomplete Reduction (Protocol 1) Solution2 Ensure anhydrous conditions Extend reflux time Problem->Solution2 Low Cyclization Yield (Protocol 2) Solution3 Use alternative work-up (e.g., A-B extraction) Problem->Solution3 Purification Issues Success Protocol Successful Solution1->Success Solution2->Success Solution3->Success

Caption: A workflow for troubleshooting common issues in the synthesis.

Problem ObservedPossible CauseSuggested Solution
Incomplete reduction (Protocol 1) Inactive catalyst; insufficient hydrogen pressure; insufficient reaction time.Use fresh Pd/C catalyst. Ensure the system is leak-proof and increase H₂ pressure. Extend reaction time and monitor by TLC.
Low yield in cyclization (Protocol 2) Presence of water deactivating POCl₃; insufficient heating or reaction time.Ensure the diamine starting material is completely dry. Use freshly distilled POCl₃. Extend the reflux time to 6-8 hours.
Formation of dark, tarry side products Overheating or air oxidation of the diamine intermediate.Maintain strict temperature control during reflux. Ensure the reaction is run under an inert (nitrogen) atmosphere.
Difficulty in product isolation/purification Product is highly polar or forms a salt.During work-up, ensure the aqueous layer is sufficiently basic (pH >10) to deprotonate the product fully before extraction.

References

  • Vertex AI Search. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review.
  • J-Stage. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • PubMed. (2024, June 15). The medicinal chemistry of piperazines: A review.
  • Journal of Medicinal Chemistry. (2022, January 7). Exploring the Scaffold Universe of Kinase Inhibitors.
  • JOCPR. (2015). Review Article Piperazine and morpholine: Synthetic.
  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • bioRxiv. (2023, March 20). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.
  • ResearchGate. (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • ResearchGate. (n.d.). Use of a hinge-directed scaffold for the development of selective kinase inhibitors.
  • ResearchGate. (2023, February 22). Nenitzescu o,β‐Dinitrostyrene Reductive Cyclization.
  • PMC. (n.d.). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents.
  • AIR Unimi. (n.d.). Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates.
  • Pamgene. (n.d.). Characterize Kinase Inhibitors by Kinome Profiling.
  • Organic Syntheses Procedure. (n.d.). 6.
  • PMC. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • ACS Publications. (2026, February 17). Discovery of Novel Heterotetracyclic DNA-Dependent Protein Kinase (DNA-PK) Inhibitors with Improved Oral Bioavailability and Potent Cancer Immunotherapy-Potentiating Activity.
  • ScienceOpen. (2025, January 7). Application of a macrocyclization strategy in kinase inhibitor development.
  • NIH. (n.d.). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors.
  • ChemRxiv. (n.d.). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors.
  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • MDPI. (2024, October 24). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations.
  • ResearchGate. (2025, August 6). The Use of Phosphorus Oxychloride in the Synthesis of Amino Acid p-Nitroanilides.
  • NIH. (n.d.). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations.

Sources

Application Note: Mechanistic Investigation of Nitrophenylpiperazine (NPP) Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context

Nitrophenylpiperazines (NPPs), specifically isomers like 1-(4-nitrophenyl)piperazine (pNPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), represent a "privileged scaffold" in medicinal chemistry. Their structural versatility allows them to act as predominantly serotonergic modulators , functioning either as direct ligands for G-Protein Coupled Receptors (GPCRs) or as substrates for Monoamine Transporters (MATs).

While NPP derivatives are explored as antipsychotics and anxiolytics due to their 5-HT1A/D2 partial agonism, they also appear as New Psychoactive Substances (NPS). Investigating their Mechanism of Action (MoA) requires a dual-pronged approach:

  • GPCR Profiling: Determining affinity (

    
    ) and intrinsic efficacy (
    
    
    
    ) at 5-HT and Dopamine receptors.
  • Transporter Activity: Assessing their ability to induce non-exocytotic neurotransmitter release (releaser vs. reuptake inhibitor).

This guide outlines the critical workflows to characterize a novel NPP analog, moving from in silico prediction to wet-lab functional validation.

Experimental Workflow

The characterization pipeline follows a logic gate system. Compounds must pass stability checks before expensive functional assays.

NPP_Workflow Start NPP Library Synthesis Metab Metabolic Stability (Microsomal Nitro-Reduction) Start->Metab Phase 1 Binding Radioligand Binding (Ki Determination) Metab->Binding Stable Analogs MAT_Assay Monoamine Transporter (Uptake/Release) Binding->MAT_Assay High Affinity (Transporter) Func_GPCR Functional GPCR (cAMP / u03b2-Arrestin) Binding->Func_GPCR High Affinity (Receptor) Lead Lead Candidate Selection MAT_Assay->Lead Func_GPCR->Lead

Figure 1: Logic-gated workflow for NPP characterization. Note the early metabolic screen due to the lability of the nitro group.

Phase 1: Metabolic Stability (The Nitro-Reduction Liability)

Rationale: The nitro group (


) on the phenyl ring is susceptible to enzymatic reduction by hepatic nitroreductases and CYP450s, converting it to an amine (

). This drastically alters pharmacological potency and toxicity.
Protocol: Microsomal Stability Assay
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Detection: LC-MS/MS (monitoring parent loss and amine metabolite formation).

Step-by-Step:

  • Preparation: Dilute NPP test compound to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Incubation: Add HLM (0.5 mg/mL protein) and pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH (1 mM final).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Critical Insight: If


 min, the compound is likely a prodrug or too unstable for in vivo efficacy. The amine metabolite p-aminophenylpiperazine should be synthesized and tested separately to rule out toxic metabolites.

Phase 2: Receptor Binding Profiles (GPCRs)

Rationale: NPPs often mimic the ethylamine side chain of serotonin. The primary targets are 5-HT1A , 5-HT2A , and Dopamine D2 receptors.

Protocol: Competition Radioligand Binding

Objective: Determine affinity (


) by displacing a known radioligand.
ReceptorRadioligandStandard Antagonist (Non-Specific)Reference Compound
5-HT1A [³H]-8-OH-DPAT10 µM SerotoninBuspirone
5-HT2A [³H]-Ketanserin10 µM MethysergideRisperidone
D2 [³H]-Spiperone10 µM HaloperidolChlorpromazine

Methodology:

  • Membrane Prep: Use CHO-K1 or HEK293 cells stably expressing the human receptor. Homogenize in Tris-HCl buffer (50 mM, pH 7.4).

  • Plate Setup: In 96-well plates, add:

    • 50 µL Test Compound (8-point log dilution, e.g.,

      
       to 
      
      
      
      M).
    • 50 µL Radioligand (at

      
       concentration).[1]
      
    • 100 µL Membrane suspension (10-20 µg protein/well).

  • Equilibrium: Incubate for 60-90 min at 25°C.

  • Harvesting: Filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Counting: Add scintillant and read on a MicroBeta counter.

  • Data Analysis: Fit to a one-site competition model using the Cheng-Prusoff equation:

    
    
    

Phase 3: Functional Signaling (Agonist vs. Antagonist)

Rationale: Binding does not equal activation. NPPs are often partial agonists or biased ligands . We must measure downstream signaling.

Mechanism Visualization: G-Protein vs. Arrestin

NPPs binding to 5-HT receptors can trigger two distinct pathways.

GPCR_Signaling Ligand NPP Compound Receptor 5-HT Receptor Ligand->Receptor Binding G_Protein G-Protein (Gi/Go) Receptor->G_Protein Canonical Arrestin u03b2-Arrestin Receptor->Arrestin Biased? AC Adenylate Cyclase G_Protein->AC Inhibition cAMP cAMP u2193 AC->cAMP Internal Receptor Internalization Arrestin->Internal

Figure 2: Divergent signaling pathways. 5-HT1A is Gi-coupled (inhibits cAMP), while 5-HT2A is Gq-coupled (increases Calcium).

Protocol: cAMP Accumulation Assay (Gi-Coupled 5-HT1A)

Since 5-HT1A is Gi-coupled, agonists inhibit forskolin-stimulated cAMP.

  • Cell Seeding: Plate CHO-K1 cells expressing h5-HT1A (2,000 cells/well) in 384-well plates.

  • Stimulation:

    • Agonist Mode: Add Forskolin (10 µM) + Test Compound. Incubate 30 min.

    • Antagonist Mode: Add Forskolin + Reference Agonist (EC80 of 8-OH-DPAT) + Test Compound.

  • Detection: Use a TR-FRET kit (e.g., HTRF cAMP) or GloSensor (luminescence).

    • HTRF Principle: Competition between native cAMP and dye-labeled cAMP for an antibody.[2] High cellular cAMP = Low Signal.

  • Readout: Measure fluorescence ratio (665 nm / 620 nm).

  • Interpretation:

    • Full Agonist: Reduces cAMP to baseline levels.

    • Partial Agonist: Reduces cAMP but plateaus above baseline (Intrinsic Activity

      
      ).
      
    • Antagonist: Reverses the effect of the reference agonist.

Phase 4: Monoamine Transporter (MAT) Assays

Rationale: Unlike simple receptor ligands, pNPP and its analogs often act as Monoamine Releasing Agents (MRAs) , similar to amphetamines but with selectivity for SERT (Serotonin Transporter).

Protocol: Synaptosomal Release Assay
  • Tissue Prep: Isolate synaptosomes from rat brain striatum (for Dopamine) or hippocampus (for Serotonin).

  • Loading: Pre-load synaptosomes with [³H]-MPP+ (Dopamine surrogate) or [³H]-5-HT for 20 min.

  • Wash: Remove extracellular radioligand by centrifugation.

  • Release: Resuspend synaptosomes and treat with NPP test compound for 15 min.

  • Termination: Rapid filtration.

  • Measurement: Count the radioactivity remaining on the filter (Retained) vs. the filtrate (Released).

  • Result: Calculate

    
     for release.
    
    • Differentiation: If the compound blocks uptake but does not induce release (compared to baseline), it is a Reuptake Inhibitor (like Cocaine). If it induces release, it is a Releaser (like Amphetamine).

References

  • Rothman, R. B., et al. (2012).[3] "Studies of the biogenic amine transporters. 14. Identification of low-efficacy 'partial' substrates for the biogenic amine transporters." Journal of Pharmacology and Experimental Therapeutics.

  • Glennon, R. A., et al. (1986). "Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP)." Pharmacology Biochemistry and Behavior.

  • National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Receptor Binding Assays for HTS and Drug Discovery." NCBI Bookshelf.

  • Baumann, M. H., et al. (2012).[3] "Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters."[3] ACS Chemical Neuroscience.[3]

  • Simmler, L. D., et al. (2014). "Pharmacological characterization of designer cathinones and piperazines." Neuropharmacology.

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 1,4-Bis(2-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of 1,4-Bis(2-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful purification of this compound. The protocols and advice provided herein are grounded in established chemical principles and practical laboratory experience.

Introduction

Recrystallization is a critical purification technique for solid organic compounds like 1,4-Bis(2-nitrophenyl)piperazine. The process relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. A successful recrystallization yields a product with high purity and a well-defined crystalline structure, which are essential for accurate downstream applications and analyses. However, the process is not without its challenges. This guide will address common issues encountered during the recrystallization of this specific nitroaromatic compound and provide systematic solutions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of 1,4-Bis(2-nitrophenyl)piperazine?

A1: The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For nitroaromatic compounds, common solvents to consider include ethanol, acetone, or a mixed solvent system like ethanol-water or hexane-acetone.[1] The choice depends on the specific impurities present. It is advisable to perform small-scale solubility tests with a few candidate solvents to identify the optimal one for your specific sample.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid rather than a solid, is a common problem, especially with compounds that have a low melting point or when the solution is highly impure.[2][3][4] This occurs when the boiling point of the solvent is higher than the melting point of the solute. To resolve this, you can try the following:

  • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[2][3]

  • Slow Cooling: Allow the solution to cool much more slowly. An ideal crystallization shows initial crystal formation in about 5 minutes, with continued growth over 20 minutes.[5] Rapid cooling often leads to precipitation or oiling out.[6]

  • Use a Different Solvent System: The melting point of the compound may be too low for the chosen solvent. A solvent with a lower boiling point might be necessary.

Q3: No crystals are forming even after the solution has cooled. What is the problem?

A3: The absence of crystal formation upon cooling is typically due to one of two reasons: the solution is too dilute (too much solvent was used), or the solution is supersaturated but lacks a nucleation site.[3]

  • To address a dilute solution: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[3][7]

  • To induce nucleation in a supersaturated solution:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[5][7] This creates microscopic scratches that can serve as nucleation sites.

    • Seed Crystals: Add a tiny crystal of the pure compound (a seed crystal) to the solution to initiate crystallization.[5]

    • Further Cooling: If crystals still do not appear, try cooling the solution in an ice-salt bath.[2]

Q4: My final product has a very low yield. What went wrong?

A4: A poor yield (e.g., less than 20%) can be frustrating.[5] Several factors can contribute to this:

  • Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling.[2][5] You can check for this by evaporating a small amount of the filtrate; a large residue indicates significant product loss.[5]

  • Premature Filtration: Filtering the crystals before crystallization is complete will lead to a lower yield.[6]

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.[2]

Q5: Are there any specific safety precautions for recrystallizing nitroaromatic compounds?

A5: Yes. Many nitroaromatic compounds can be energetic materials. While 1,4-Bis(2-nitrophenyl)piperazine is not as sensitive as some polynitrated aromatics, it is crucial to handle it with care. Avoid friction and shock. When heating solutions, always use a heating mantle or a water/oil bath, never a direct flame.[2]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the recrystallization of 1,4-Bis(2-nitrophenyl)piperazine.

Problem Probable Cause(s) Actionable Solution(s)
No Crystal Formation 1. Solution is too dilute (excess solvent).[3] 2. Supersaturation without nucleation.[3]1. Boil off some of the solvent to concentrate the solution and cool again.[3] 2. Induce nucleation by scratching the inner surface of the flask with a glass rod or adding a seed crystal.[5] 3. Cool the solution in an ice bath or even an ice-salt bath for a longer period.[2][7]
"Oiling Out" 1. The boiling point of the solvent is higher than the melting point of the compound.[2][4] 2. High concentration of impurities depressing the melting point.[2] 3. Cooling the solution too quickly.[7]1. Reheat the solution to dissolve the oil, add more of the "good" solvent to lower the saturation temperature, and cool slowly.[2][7] 2. Consider purification by another method (e.g., column chromatography) before recrystallization to remove impurities.[7] 3. Try a different solvent or a mixed solvent system with a lower boiling point.
Low Crystal Yield 1. Too much solvent was used.[2][5] 2. The solution was not cooled sufficiently.[7] 3. Crystals were filtered before precipitation was complete.[7] 4. Washing crystals with room temperature or warm solvent.[2]1. Use the minimum amount of hot solvent required for dissolution.[7] 2. Cool the solution in an ice bath for a longer duration.[7] 3. Check the filtrate for further crystal formation upon extended cooling or concentration.[7] 4. Always wash the final crystals with a minimal amount of ice-cold solvent.[2]
Colored or Impure Crystals 1. Impurities from the starting material are co-crystallizing.[7] 2. The solvent is reacting with the compound.1. Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove colored impurities.[7] 2. Ensure the chosen solvent is inert and does not react with the compound.
Very Fine or Needle-like Crystals 1. Crystallization occurred too rapidly.[7]1. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[7] 2. Try a different solvent or a mixed solvent system that encourages slower crystal growth.[7]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

TroubleshootingWorkflow Start Start Recrystallization Dissolve Dissolve Compound in Minimal Hot Solvent Start->Dissolve Cool Cool Solution Slowly Dissolve->Cool CheckCrystals Crystals Formed? Cool->CheckCrystals CheckQuality Good Quality & Yield? CheckCrystals->CheckQuality Yes OiledOut Compound Oiled Out? CheckCrystals->OiledOut No End Successful Recrystallization CheckQuality->End Yes TroubleshootLowYield Troubleshoot: - Check Filtrate - Optimize Solvent Volume - Ensure Complete Cooling CheckQuality->TroubleshootLowYield No TroubleshootNoCrystals Troubleshoot: - Concentrate Solution - Scratch Flask - Add Seed Crystal OiledOut->TroubleshootNoCrystals No TroubleshootOiling Troubleshoot: - Reheat & Add Solvent - Slower Cooling - Change Solvent OiledOut->TroubleshootOiling Yes TroubleshootNoCrystals->Cool TroubleshootOiling->Dissolve TroubleshootLowYield->Start

Caption: A workflow diagram for troubleshooting common recrystallization problems.

Standard Recrystallization Protocol for 1,4-Bis(2-nitrophenyl)piperazine

This protocol provides a general guideline. The exact solvent and volumes should be optimized based on preliminary solubility tests.

Materials:

  • Crude 1,4-Bis(2-nitrophenyl)piperazine

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Glass stirring rod

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: As a starting point, ethanol is a reasonable choice. Place a small amount of the crude solid in a test tube and add the solvent dropwise while heating to determine its solubility characteristics.

  • Dissolution: Place the crude 1,4-Bis(2-nitrophenyl)piperazine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid dissolves completely. If the solid does not dissolve, add more solvent in small portions, allowing time for dissolution after each addition. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This step should be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[6] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the surface of the crystals.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Rationale for Key Steps:
  • Minimal Hot Solvent: Using the minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, leading to a good yield of crystals.[7]

  • Slow Cooling: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer than the small crystals that form from rapid cooling.[6]

  • Ice Bath: Cooling the solution in an ice bath further decreases the solubility of the compound, maximizing the yield of the recovered crystals.

  • Washing with Ice-Cold Solvent: Using ice-cold solvent for washing minimizes the loss of the purified product, as the compound is less soluble at lower temperatures.[2]

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Bis(2-nitropropyl)piperazine. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Bis(4-nitrophenyl)piperazine. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • N/A. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Cheméo. (n.d.). 1-(4-Nitrophenyl)piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). US3697524A - Process for preparing 1,4-disubstituted piperazines.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]

  • PMC. (n.d.). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • University of Hertfordshire. (2025, September 15). Piperazine. Retrieved from [Link]

  • N/A. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

Sources

Resolving solubility issues of 1,4-Bis(2-nitrophenyl)piperazine in assays

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It deviates from standard templates to address the specific physicochemical challenges of 1,4-Bis(2-nitrophenyl)piperazine (hereafter referred to as BNPP ).

Topic: Resolving Solubility & Aggregation Issues for 1,4-Bis(2-nitrophenyl)piperazine Document ID: TS-BNPP-004 Last Updated: 2026-02-18

Executive Summary: The Physicochemical Challenge

Why is this molecule difficult? BNPP presents a "perfect storm" for solubility issues in biological assays. Structurally, it consists of a central piperazine ring flanked by two ortho-substituted nitrophenyl groups.

  • High Lipophilicity: The molecule is non-polar and highly lipophilic (LogP > 2.5), driving it to aggregate in aqueous buffers.

  • Crystal Lattice Energy: The symmetry of the molecule and the dipole interactions of the nitro groups create a stable crystal lattice. The ortho-nitro placement creates steric locking, often requiring significant energy (heat/sonication) to break the initial solid state.

  • Lack of Ionizable Groups: Unlike nitrophenols, BNPP lacks an acidic proton. The piperazine nitrogens are conjugated to electron-withdrawing phenyl rings, drastically reducing their basicity. Consequently, pH adjustment is rarely effective for solubilization at physiological pH (7.4).

Master Protocol: Stock Solution Preparation

Most assay failures stem from a poor initial stock solution. Do not skip the sonication step.

FAQ: Stock Preparation

Q: I dissolved BNPP in DMSO, but it looks cloudy or precipitates upon freezing. Why? A: This indicates "micro-seeding." If the crystal lattice isn't fully broken, microscopic nuclei remain. Upon freezing, these act as seeds, crashing the compound out.

The "Absolute Solubilization" Protocol:

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid DMSO that has been open to air, as it absorbs water (hygroscopic), which drastically lowers BNPP solubility.

  • Concentration Limit: Target a stock concentration of 10 mM . Do not attempt 50 mM or 100 mM stocks for this specific analog; the ortho-nitro groups hinder the packing efficiency required for high-concentration stability.

  • The "Force" Step (Mandatory):

    • Vortex for 60 seconds.

    • Sonicate in a water bath at 37°C for 10–15 minutes. Visual clarity is not enough; sonicate to ensure cluster breakdown.

  • Storage: Aliquot into single-use amber vials (nitro groups are light-sensitive). Store at -20°C.

Troubleshooting: The "Crash" Effect in Assays

Issue: The compound precipitates immediately when added to the assay buffer.

The Mechanism

When a small volume of DMSO stock is added to a large volume of aqueous buffer, the solvent environment changes instantly. BNPP, being hydrophobic, experiences a thermodynamic shock and seeks to minimize water contact by crashing out (precipitating).

Solution: The Intermediate Dilution Method

Do not pipette 10 mM stock directly into the assay well. Use an intermediate step to "step down" the hydrophobicity.

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (10% DMSO in Buffer) Stock->Inter 1:10 Dilution Precip PRECIPITATION RISK Stock->Precip Direct Addition (High Risk) Assay Final Assay Well (1% DMSO) Inter->Assay 1:10 Dilution

Figure 1: Step-wise dilution reduces the thermodynamic shock, preventing immediate precipitation.

Critical Additives Table

To stabilize BNPP in the aqueous phase, you must modify the buffer.

ComponentRecommended Conc.FunctionWhy for BNPP?
DMSO (Final)0.5% – 2.0%Co-solventKeeps the compound in a "solvated shell."
Tween-20 0.01% – 0.05%SurfactantPrevents formation of colloidal aggregates.
BSA 0.1 mg/mLCarrier ProteinActs as a "sink" to keep monomeric compound in solution (use with caution in binding assays).

Advanced Issue: Promiscuous Inhibition (Aggregation)

Issue: You are seeing inhibition (IC50) across unrelated targets. Is it real?

The Science of False Positives

Lipophilic nitro-compounds like BNPP are notorious for forming Colloidal Aggregates at micromolar concentrations. These aggregates sequester enzymes non-specifically, causing false inhibition. This is not "binding"; it is physical adsorption.

Diagnostic Workflow: The Detergent Test

If you suspect your IC50 is an artifact of aggregation, perform this validation:

  • Run Assay A: Standard buffer.

  • Run Assay B: Standard buffer + 0.01% Triton X-100 (freshly prepared).

  • Analyze:

    • If IC50 remains stable: True Inhibitor.

    • If IC50 shifts >10-fold (potency loss): Aggregator (False Positive).

AggregationLogic Start Observed Inhibition (IC50 < 10 µM) Detergent Add 0.01% Triton X-100 Start->Detergent Result Compare IC50 Values Detergent->Result True IC50 Unchanged (True Binder) Result->True Stable False IC50 Increases >10x (Aggregation Artifact) Result->False Shift

Figure 2: Decision tree for distinguishing specific binding from colloidal aggregation artifacts.

Optical Interference (The "Yellow" Problem)

Issue: BNPP contains two nitro groups, which often impart a yellow color. Impact: If your assay uses absorbance at 405 nm (e.g., pNPP phosphatase assays) or 450 nm , BNPP may absorb light, masking the signal.

Mitigation:

  • Scan the Spectrum: Run an absorbance scan of BNPP (10 µM) in your assay buffer from 300–600 nm.

  • Background Subtraction: If it absorbs at your detection wavelength, you must use a "Compound Only" control well and subtract this value from your data.

  • Switch Readout: Move to a red-shifted fluorescence assay (Ex/Em > 550 nm) where the nitro group does not interfere.

References & Authoritative Grounding

  • Assay Guidance Manual (NCBI/NIH)

    • Source: National Center for Advancing Translational Sciences (NCATS).[2]

    • Relevance: The gold standard for handling compound solubility and aggregation in bioassays.

    • Citation: Cousins, N. P., et al. (2012). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3]

    • URL:[Link]

  • Shoichet Lab Aggregation Protocols

    • Source: University of California, San Francisco (UCSF).

    • Relevance: Defines the mechanism of colloidal aggregation for lipophilic compounds and the detergent-based validation method.

    • Citation: Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[4] Nature Protocols, 1(2), 550–553.

    • URL:[Link]

  • Lipophilicity and Solubility in Drug Discovery

    • Source: The Royal Society of Chemistry.

    • Relevance: Explains the relationship between LogP, crystal lattice energy (melting point), and aqueous solubility for nitro-aromatic compounds.

    • Citation: Lipophilicity in Drug Discovery.[5] (2021).[5][6][7] RSC Drug Discovery Series.

    • URL:[Link]

Sources

HPLC Analysis Troubleshooting for Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Application Note: AN-PIP-2024

To: Research Scientists, QC Analysts, and Method Development Leads From: Senior Application Scientist, Separation Sciences Division Subject: Overcoming the "Piperazine Paradox" – Retention, Resolution, and Detection Strategies

Introduction: The Piperazine Paradox

Piperazine (1,4-diazacyclohexane) presents a "perfect storm" of chromatographic challenges. It is a cyclic diamine that is highly polar , strongly basic (pKa₁ ≈ 5.35, pKa₂ ≈ 9.73), and UV-transparent .

If you are reading this, you are likely facing one of three specific failures:

  • Shark-Fin Peaks: Severe tailing due to secondary silanol interactions.[1]

  • Void Elution: The compound refuses to retain on standard C18 columns.

  • Invisible Baseline: Poor sensitivity due to lack of chromophores.

This guide abandons generic advice to focus on the specific physicochemical mechanisms driving these failures and provides self-validating protocols to resolve them.

Module 1: Diagnosing and Fixing Peak Tailing

The Issue: You observe asymmetry factors (


) > 1.5. The peak rises sharply but drags out into a long tail.

The Mechanism: Piperazine is a secondary amine. On standard silica-based columns, residual silanol groups (


) on the stationary phase surface act as weak acids.
  • Mid-pH (pH 4–8): Silanols are ionized (

    
    ) and Piperazine is protonated (
    
    
    
    ). This creates a strong ion-exchange mechanism that competes with the hydrophobic retention, causing the tail.
Troubleshooting Logic Tree

TailingLogic Start Observation: Severe Peak Tailing (As > 1.5) CheckpH Check Mobile Phase pH Start->CheckpH LowPH Is pH < 3.0? CheckpH->LowPH HighPH Is pH > 10.5? CheckpH->HighPH LowPH_Yes Silanols are neutral. Tailing likely due to column void or overload. LowPH->LowPH_Yes Yes LowPH_No Silanols are active. Adjust pH to < 3.0 (Protonates Silanols) LowPH->LowPH_No No HighPH_Yes Piperazine is neutral. Tailing likely due to column silica dissolution. HighPH->HighPH_Yes Yes HighPH_No Use Hybrid Column (e.g., BEH) Adjust pH to > 10.5 (Neutralizes Piperazine) HighPH->HighPH_No No caption Figure 1: Decision matrix for diagnosing amine peak tailing based on pH-dependent ionization states.

The Solution: The "High pH" Strategy

While traditional methods use low pH (TFA) to suppress silanols, the modern gold standard for piperazines is High pH Stability .

  • Why: At pH 11, piperazine (pKa ~9.8) is largely uncharged (free base). Neutral molecules do not interact with silanols.

  • Protocol:

    • Column: Must use a hybrid-silica particle (e.g., Waters XBridge, Phenomenex Gemini, or Agilent PLRP-S) rated for pH 12. Do not use standard silica.

    • Mobile Phase: 10mM Ammonium Hydroxide or Triethylamine (TEA) adjusted to pH 10.5–11.0.

    • Result: Sharp, symmetrical peaks and increased retention (neutral amines are more hydrophobic).

Module 2: Retention Strategies (HILIC vs. Ion-Pairing)

The Issue: Piperazine elutes in the void volume (


) on C18, co-eluting with salts and matrix effects.

Comparison of Retention Modes:

FeatureReversed-Phase (High pH) Ion-Pairing Chromatography (IPC) HILIC (Hydrophilic Interaction)
Mechanism Hydrophobic interaction of neutral amine.Formation of neutral ion-pair complex.Partitioning into water layer on polar surface.
Mobile Phase Water/MeOH +

(pH 11).
Water/ACN + Hexanesulfonate (pH 2.5).90% ACN + Ammonium Formate (pH 3).
MS Compatibility High (Volatile buffers).Zero (Non-volatile salts suppress signal).High (High organic boosts ionization).
Robustness Excellent.Poor (Slow equilibration, "sticky" memory effects).Moderate (Sensitive to water content).
Recommendation First Choice for general purity.Last Choice (Legacy methods only).Best Choice for LC-MS/MS trace analysis.
HILIC Implementation Guide

If you cannot use high pH (e.g., degrading samples), HILIC is the mandatory alternative.

  • Column: Silica or Amide stationary phase (e.g., TSKgel Amide-80, Waters BEH HILIC).

  • Mobile Phase A: 200mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Isocratic Start: 90% B / 10% A.

  • Critical Step: Piperazine is retained by water adsorbed on the silica. Water is the strong solvent.[2] Increasing water reduces retention.

Module 3: The Visibility Problem (Derivatization)

The Issue: Piperazine has no conjugated


-system. UV detection at 200-210 nm is noisy and non-specific.

The Solution: Dansyl Chloride (Dns-Cl) Derivatization.[3][4][5][6][7] Dns-Cl reacts specifically with secondary amines to form a stable sulfonamide that fluoresces or absorbs strongly at UV 254 nm / 338 nm.

Standard Operating Procedure (SOP): Dansylation of Piperazine

Reagents:

  • Dansyl Chloride Solution: 5 mg/mL in Acetone (Protect from light).[5]

  • Buffer: 0.1 M Sodium Carbonate (

    
    ), pH 11.0.
    
  • Quench: 2% Diethylamine or Methylamine.

Workflow:

  • Mix: Combine

    
     Sample + 
    
    
    
    Carbonate Buffer +
    
    
    Dansyl Chloride Solution.
  • Incubate: Vortex and heat at 55°C for 20 minutes (or leave in dark at RT for 1 hour).

    • Why: Heat ensures the secondary amine (sterically hindered compared to primary amines) reacts fully.

  • Quench: Add

    
     of 2% Diethylamine.
    
    • Why: Reacts with excess Dansyl Chloride to prevent interfering peaks and protects the column.

  • Filter: 0.2

    
     PTFE filter.
    
  • Analyze: Inject onto C18 column.[6] Detect at UV 254 nm (or Fluorescence Ex 340nm / Em 525nm).

Derivatization Reaction Pathway

Reaction Piperazine Piperazine (Non-UV Active) Complex Transition State (pH 11.0) Piperazine->Complex + Base Dansyl Dansyl Chloride (Reagent) Dansyl->Complex Product Dansyl-Piperazine (UV @ 254nm / Fluor) Complex->Product Major Pathway Byproduct Dansyl-OH (Hydrolysis) Complex->Byproduct Side Reaction (If wet/slow) caption Figure 2: Dansyl chloride derivatization pathway for secondary amines.

FAQ: Rapid Fire Troubleshooting

Q: My retention time shifts drift by >5% every run in HILIC mode. A: HILIC columns require extensive equilibration. The hydration layer on the silica takes time to stabilize. Ensure you equilibrate with at least 20 column volumes before the first injection and maintain a consistent water balance in your mobile phase.

Q: I see "ghost peaks" in my gradient blank. A: Piperazine is "sticky." If you are using an autosampler, the needle wash solvent is likely insufficient. Switch your needle wash to 50:50 Methanol:Water + 0.1% Formic Acid . The acid helps solubilize the basic amine for removal.

Q: Can I use TFA (Trifluoroacetic acid) to fix tailing? A: Yes, for UV detection. TFA (0.1%) is an ion-pairing agent that masks silanols. However, if you use MS (Mass Spec), avoid TFA as it causes severe signal suppression. Use Formic Acid or the High pH method instead.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[8] Journal of Chemical & Engineering Data, 54(10), 2914–2917. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Surface Activity of HILIC and Reversed Phase Columns for the Analysis of Basic Compounds. Journal of Chromatography A. Retrieved from [Link]

  • Waters Corporation. XBridge BEH C18 Columns: High pH Stability for Basic Compounds. Retrieved from [Link][3][4][5][6][8][9][10][11][12][13][14]

Sources

Overcoming poor separation in chromatography of piperazine derivatives

[1]

Mission: This guide addresses the specific chromatographic challenges associated with piperazine derivatives—compounds characterized by high polarity, basicity (

Module 1: Troubleshooting Peak Tailing & Asymmetry

User Question: "My piperazine derivative elutes with a severe tail (Tailing Factor > 2.0). I am using a standard C18 column with a Formic Acid/Water mobile phase. What is happening?"

Technical Diagnosis: The tailing is caused by secondary silanol interactions .[1][2] At acidic pH (e.g., 0.1% Formic Acid, pH ~2.7), the piperazine nitrogen atoms are fully protonated (positively charged). While the C18 ligands provide retention, the underlying silica support contains residual silanol groups (

22

Visualizing the Mechanism

SilanolEffectcluster_0Standard Low pH Conditioncluster_1High pH Solution (Recommended)SilicaSilica Surface(Residual Silanols)InteractionElectrostatic Attraction(Peak Tailing)Silica->InteractionSi-O(-)PiperazinePiperazine Analyte(Protonated NH+)Piperazine->InteractionNH(+)HybridColHybrid Particle Column(High pH Stable)ResultPure Hydrophobic Retention(Sharp Peak)HybridCol->ResultNeutralPipPiperazine Analyte(Neutral/Uncharged)NeutralPip->Result

Caption: Figure 1. Mechanism of peak tailing due to silanol interactions and the corrective effect of high pH conditions.[1]

Corrective Protocol: The "High pH" Switch

The most effective fix is to operate at a pH above the analyte's


pH 10.5 - 11.0
  • Select the Right Column: Do NOT use standard silica C18 columns at pH 10; they will dissolve. You must use Hybrid Particle Technology (HPT) or polymer-coated silica (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Kinetex EVO).

  • Mobile Phase B: 10 mM Ammonium Hydroxide or 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonia).

  • Result: The neutral piperazine interacts only hydrophobically with the C18 chain, resulting in sharp, symmetrical peaks and increased retention.

Module 2: Solving Poor Retention (The "Dead Volume" Elution)

User Question: "My compound elutes immediately (in the void volume) even with 95% water. How can I retain such a polar molecule?"

Technical Diagnosis: Piperazine derivatives are highly polar (low LogP). Standard Reversed-Phase (RP) chromatography relies on hydrophobicity. If the molecule is too polar, it refuses to partition into the C18 phase.

Decision Matrix: Choosing the Right Mode

MethodSelectionStartPiperazine DerivativePoor Retention?LogPEstimate LogPStart->LogPBranch1LogP > 0(Moderately Polar)LogP->Branch1Branch2LogP < -1(Highly Polar)LogP->Branch2Sol1High pH RP-C18(pH 10.5)Branch1->Sol1First ChoiceSol2HILIC Mode(Bare Silica/Amide)Branch2->Sol2Best for MSSol3Ion-Pairing(Last Resort)Branch2->Sol3If UV only

Caption: Figure 2. Decision tree for selecting the separation mode based on analyte polarity.

Option A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for highly polar species where MS sensitivity is required.

  • Stationary Phase: Bare Silica or Amide-bonded phase.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start high organic (95% B)

    
     lower organic (60% B). Note: This is the reverse of standard RP.
    
  • Why it works: Water forms a stagnant layer on the polar silica surface. The piperazine partitions into this water layer.

Option B: Ion-Pairing (The "Chemical Modification" Approach)

Use this if HILIC is unstable and you are restricted to UV detection (Ion-pairing reagents suppress MS signals).

  • Reagent: Sodium Octanesulfonate or Heptanesulfonate.

  • Concentration: 5–10 mM in Mobile Phase A (Acidic pH).

  • Mechanism: The negatively charged sulfonate binds to the positively charged piperazine, forming a neutral "ion pair" that acts like a hydrophobic molecule, retaining well on C18.

Module 3: Comparative Data & Buffer Selection

User Question: "Which buffer system gives the best signal-to-noise ratio for piperazines?"

Data Summary: The following table compares buffer effects on signal and shape for a generic piperazine derivative (

Buffer SystempHColumn Type RequiredPeak Shape (

)
MS SensitivityNotes
Formic Acid (0.1%) 2.7Standard C18Poor (1.8 - 2.5)HighHigh tailing due to silanols.[1][3]
TFA (0.05%) 2.0Standard C18Good (1.1 - 1.3)Very Low TFA suppresses ionization in MS; Good for UV.
Ammonium Bicarb 10.0Hybrid / High-pH Excellent (1.0 - 1.2) HighRecommended Method. Best shape & sensitivity.
Phosphate 7.0Standard C18Moderate (1.5)N/ANon-volatile; incompatible with LC-MS.
Module 4: The "Golden" Optimization Protocol

If you are starting a new method for a piperazine drug candidate, follow this step-by-step validation loop.

Step 1: The High pH Screen (Primary Strategy)

  • Column: Hybrid C18 (e.g., ethylene-bridged silica), 2.1 x 50mm, 1.7µm or 2.5µm.

  • MP A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjust with

    
    ).
    
  • MP B: Acetonitrile.[4][5][6][7][8]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Success Criteria: Retention factor

    
    , Tailing Factor 
    
    
    .

Step 2: The HILIC Alternative (If Step 1 fails to retain)

  • Column: Amide or Bare Silica HILIC column.

  • MP A: 10 mM Ammonium Formate, pH 3.0.

  • MP B: Acetonitrile.[4][6][7][8]

  • Gradient: 95% B to 60% B (Inverse Gradient).

  • Critical: Inject sample in 100% Acetonitrile. Injecting in water will cause peak distortion in HILIC.

Step 3: System Suitability Check

  • Ensure the Tailing Factor (

    
    )  is calculated at 5% peak height.
    
  • For piperazines, a

    
     up to 1.4 is often chemically unavoidable on older columns, but modern Hybrid columns should yield 
    
    
    .
References
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. (Demonstrates the utility of high pH stable columns for basic amines).

  • Advanced Materials Technologies. HALO® Elevate C18 - High pH HPLC Columns for Superior Separation.[9] (Specifications for high-pH stable superficially porous particles).

  • Thermo Fisher Scientific. HILIC Overview and Retention Mechanisms. (Explanation of HILIC for polar compound retention).

  • Phenomenex. How to Reduce Peak Tailing in HPLC? (Troubleshooting guide for silanol interactions).

  • Welch Materials. Issues and Solutions to the Use of Ion-Pairing Reagents. (Guide on using ion-pairing for retention of ionic analytes).

Validation & Comparative

Definitive Structural Elucidation of 1,4-Bis(2-nitrophenyl)piperazine: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Symmetry Challenge

In the synthesis of piperazine-based ligands, specifically 1,4-bis(2-nitrophenyl)piperazine , the primary analytical challenge is distinguishing the target bis-substituted product from its mono-substituted precursor (1-(2-nitrophenyl)piperazine) and potential regioisomers.[1]

Because the target molecule is centrosymmetric, its NMR signals overlap significantly, often masking impurities.[1] This guide compares three structural confirmation methodologies, establishing 2D NMR (HSQC/HMBC) as the definitive standard for validating connectivity and substitution patterns, while evaluating the roles of 1D NMR and LC-MS.[1]

Structural Analysis & Expected Topology

Before interpreting spectra, we must define the magnetic environment of the target molecule.[1]

  • Molecule: 1,4-Bis(2-nitrophenyl)piperazine[1]

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Symmetry: Centrosymmetric (Point Group

    
     or 
    
    
    
    depending on conformation).[1]
  • Key Feature: The molecule consists of two identical 2-nitrophenyl wings flanking a central piperazine core.

The "Symmetry Trap"

In a perfect bis-substituted system, the left and right sides are chemically equivalent.[1]

  • Aromatic Region: You will see only 4 distinct proton signals , despite having 8 aromatic protons.[1]

  • Aliphatic Region: You will see 1 distinct signal set (integrating to 8H), as all piperazine protons are magnetically equivalent (or a tight AA'BB' system).[1]

Critical Warning: If your integration shows a 1:2 ratio of Aromatic:Aliphatic protons, you likely have the mono-substituted impurity, not the bis-product.[1]

Comparative Methodology: Selecting the Right Tool

We evaluated three common analytical techniques for confirming this specific structure.

FeatureMethod A: 1D

H NMR
Method B: 2D NMR (COSY/HSQC) Method C: LC-MS
Primary Utility Purity & Integration RatioConnectivity & Regio-isomerismMolecular Weight Confirmation
Speed Fast (< 5 mins)Medium (20-40 mins)Fast (< 10 mins)
Resolution Low (Overlapping peaks)High (Resolves C-H correlations)N/A
Blind Spot Cannot definitively prove ortho vs para substitution easily.[1]None.Cannot distinguish isomers.
Verdict Screening Tool Gold Standard Validator

Detailed Experimental Protocols

Protocol A: Sample Preparation (Standardized)
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    .[1] Nitro-substituted aromatics often have poor solubility in chloroform, and DMSO provides better peak separation for polar nitro groups.[1]
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Temperature: 298 K (25°C).[1]

Protocol B: 1D H NMR Assignment (The Screening Step)[1]

Target Data:

  • Field Strength: 400 MHz or higher.

  • Relaxation Delay (D1): Set to

    
     5 seconds to ensure accurate integration of aromatic protons.
    

Predicted Chemical Shifts (DMSO-d


): 
ProtonTypeApprox. Shift (

)
MultiplicityIntegrationAssignment Logic
H-3' Aromatic7.75 - 7.85 ppmdd (Doublet of doublets)2HDeshielded by ortho-Nitro group.[1]
H-5' Aromatic7.55 - 7.65 ppmtd (Triplet of doublets)2HPara to amine, meta to nitro.[1]
H-6' Aromatic7.20 - 7.30 ppmdd2HOrtho to amine (Shielded relative to H-3).[1]
H-4' Aromatic7.05 - 7.15 ppmtd2HPara to nitro.[1]
Pip-H Aliphatic3.10 - 3.30 ppmSinglet (Broad)8HAll 8 protons are equivalent due to symmetry.[1]

The "Pass/Fail" Criteria:

  • Integration Check: The total Aromatic integral (sum of 4 peaks) must equal the total Aliphatic integral. Ratio 1:1 .

    • Failure Mode: If Aliphatic integral is double the Aromatic integral, you have 1-(2-nitrophenyl)piperazine (Mono-sub).[1]

  • Absence of NH: There should be no broad singlet around 2.0–3.0 ppm (amine proton).

Protocol C: 2D NMR (The Confirmation Step)[1]

To definitively prove the nitro group is in the ortho position (and not para, which could occur if starting materials were swapped), use COSY (Correlation Spectroscopy) .[1]

Workflow:

  • Identify H-3' (7.8 ppm): This is the most downfield signal due to the Nitro group.

  • Trace the COSY Cross-peak: H-3' will show a strong cross-peak only to H-4' (approx 7.1 ppm).

  • Verify H-6' (7.25 ppm): This proton (ortho to the piperazine nitrogen) will show a cross-peak to H-5' but weak or no coupling to H-3'.

Visualization of Structural Logic[1]

The following diagram illustrates the decision matrix for confirming the structure, differentiating it from common impurities.

StructuralConfirmation Start Crude Product Analysis Step1 1. Run LC-MS Start->Step1 Decision1 MW = 328.3? Step1->Decision1 Fail1 Impurity: Mono-sub (MW 207) or Degradation Decision1->Fail1 No Step2 2. Run 1D 1H NMR (DMSO-d6) Decision1->Step2 Yes Decision2 Integration Ratio Aromatic : Aliphatic Step2->Decision2 ResultA Ratio 1:2 (4H:8H) + NH Signal Decision2->ResultA Mono-substituted ResultB Ratio 1:1 (8H:8H) Symmetric Spectra Decision2->ResultB Bis-substituted Step3 3. Run 2D COSY/HSQC ResultB->Step3 Regio-isomer Check Final CONFIRMED: 1,4-Bis(2-nitrophenyl)piperazine Step3->Final Ortho-coupling confirmed

Caption: Decision tree for distinguishing 1,4-Bis(2-nitrophenyl)piperazine from mono-substituted precursors using Mass Spec and NMR integration logic.

Scientific Rationale & Mechanism

Why DMSO-d ?

While CDCl


 is standard, 1,4-bis(2-nitrophenyl)piperazine contains two nitro groups, increasing its polarity.[1] In CDCl

, the piperazine protons often broaden due to intermediate exchange rates of ring inversion.[1] DMSO-d

, being more viscous and polar, often "freezes" the conformation or solvates the molecule such that the methylene protons appear sharper, allowing for more precise integration [1].[1]
The Ortho-Effect

The shift of the H-3' proton (~7.8 ppm) is the diagnostic "anchor." The nitro group exerts a strong anisotropic deshielding effect. If the product were the para-isomer (1,4-bis(4-nitrophenyl)piperazine), the AA'BB' pattern in the aromatic region would be symmetric (two doublets), lacking the complex splitting of the ortho-substituted ring [2].[1]

References

  • Note: Provides comparative spectra for the mono-substituted analog, establishing the baseline shifts for the piperazine ring.
  • National Institute of Standards and Technology (NIST). (2023). 1-(4-Nitrophenyl)piperazine Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Note: Used as a reference for symmetric piperazine core integr
  • K. M. Khan et al. (2016).[1] Synthesis and characterization of piperazine derivatives. Journal of Chemistry. (Contextual grounding for N-aryl piperazine synthesis).

Sources

A Comparative Guide to the Efficacy of Catalysts for Piperazine N-Arylation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The N-aryl piperazine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs for conditions ranging from cancer to depression.[1][2] The efficient and selective formation of the C-N bond between an aryl group and the piperazine nitrogen is therefore a critical transformation in pharmaceutical synthesis.[2] This guide provides an in-depth, objective comparison of the predominant catalytic systems for piperazine N-arylation, offering experimental data, detailed protocols, and mechanistic insights to inform your catalyst selection.

Introduction: The Strategic Importance of Piperazine N-Arylation

The prevalence of the N-aryl piperazine scaffold in a vast array of biologically active molecules underscores the need for robust and versatile synthetic methodologies.[1] The choice of catalyst is paramount, directly impacting yield, purity, substrate scope, and overall cost-effectiveness of the synthesis.[3] This guide will focus on the two most powerful and widely employed catalytic systems: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[4][5] We will also briefly touch upon emerging alternative catalysts.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst for piperazine N-arylation is a critical decision that balances reaction efficiency with economic and practical considerations. The two leading methodologies, the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, each present a distinct profile of advantages and challenges.

The Buchwald-Hartwig amination is renowned for its mild reaction conditions and broad substrate scope, often proceeding with lower catalyst loadings and shorter reaction times.[3][6] This versatility, however, comes at the cost of more expensive palladium catalysts and air-sensitive phosphine ligands.[4] In contrast, the Ullmann condensation offers a more economical alternative with its use of copper catalysts.[7] This cost-effectiveness is often offset by the need for higher reaction temperatures and longer durations.[7][8]

The following table provides a comparative overview of these two primary catalytic systems, based on typical reaction parameters and performance.

FeaturePalladium-Catalyzed Buchwald-Hartwig AminationCopper-Catalyzed Ullmann Condensation
Catalyst Pd₂(dba)₃, Pd(OAc)₂, or Pd pre-catalysts (0.5-5 mol%)CuI, Cu₂O, or CuO nanoparticles (5-20 mol%)
Ligand Biarylphosphines (e.g., RuPhos, Xantphos, BINAP)[9]Diamines, amino acids (e.g., L-proline, 1,10-phenanthroline)[3][4]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)[4]
Solvent Anhydrous, aprotic solvents (e.g., Toluene, Dioxane)[4]High-boiling polar solvents (e.g., DMF, DMSO)[4]
Temperature 80-120 °C[4]100-160 °C[4]
Reaction Time 2-12 hours[3]12-24 hours[3]
Typical Yield 70-95%[3]60-85%[3]
Aryl Halide Scope Chlorides, Bromides, Iodides, Triflates[3]Iodides, Bromides (Chlorides are less reactive)[3]
Advantages Milder conditions, broader substrate scope, often faster.[4][6]Lower catalyst cost.[4]
Challenges Catalyst and ligand cost, air/moisture sensitivity.[4]Higher temperatures, longer reaction times, narrower substrate scope.[7]

Mechanistic Insights

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing piperazine N-arylation reactions. The catalytic cycles for the Buchwald-Hartwig and Ullmann reactions, while both achieving C-N bond formation, proceed through distinct pathways.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, formation of a palladium-amido complex, and reductive elimination to yield the N-arylpiperazine and regenerate the Pd(0) catalyst.

cluster_legend Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-N(Pip)R Ar-Pd(II)(L)-N(Pip)R Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-N(Pip)R + Piperazine - HX Ar-Pd(II)(L)-N(Pip)R->Pd(0)L Reductive Elimination [Ar-N(Pip)R] N-Aryl Piperazine Ar-Pd(II)(L)-N(Pip)R->[Ar-N(Pip)R] Product Ar-X Aryl Halide Piperazine Piperazine Derivative

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann Condensation: A Copper-Mediated Pathway

The mechanism of the Ullmann condensation is more debated but is generally believed to involve a Cu(I)/Cu(III) cycle or a Cu(I) mediated nucleophilic aromatic substitution-type pathway. The reaction typically begins with the coordination of the amine and aryl halide to the copper center, followed by oxidative addition, and then reductive elimination to form the desired product.

cluster_legend Ullmann Condensation Catalytic Cycle Cu(I)X Active Cu(I) Catalyst Ar-Cu(III)(X)-N(Pip)R Ar-Cu(III)(X)-N(Pip)R Cu(I)X->Ar-Cu(III)(X)-N(Pip)R Oxidative Addition (Ar-X) + Piperazine Ar-Cu(III)(X)-N(Pip)R->Cu(I)X Reductive Elimination [Ar-N(Pip)R] N-Aryl Piperazine Ar-Cu(III)(X)-N(Pip)R->[Ar-N(Pip)R] Product Ar-X Aryl Halide Piperazine Piperazine Derivative

Caption: A proposed catalytic cycle for the Ullmann condensation.

Experimental Protocols

Reproducibility is key in scientific research. The following are representative, detailed protocols for the N-arylation of piperazine using both palladium and copper catalysts.

General Workflow for Piperazine N-Arylation

A typical experimental workflow for piperazine N-arylation involves careful control of the reaction atmosphere and purification of the final product.

Start Start Reaction_Setup Reaction Setup: - Oven-dried Schlenk flask - Inert atmosphere (Argon/Nitrogen) Start->Reaction_Setup Reagent_Addition Reagent Addition: - Piperazine - Aryl Halide - Catalyst & Ligand - Base - Anhydrous Solvent Reaction_Setup->Reagent_Addition Reaction Reaction: - Heating to desired temperature - Stirring for specified time - Monitoring by TLC or LC-MS Reagent_Addition->Reaction Workup Work-up: - Cooling to room temperature - Quenching - Extraction with organic solvent - Washing with water and brine Reaction->Workup Purification Purification: - Drying of organic layer - Filtration - Concentration under reduced pressure - Flash column chromatography Workup->Purification Product Product Purification->Product

Caption: General experimental workflow for piperazine N-arylation.

Protocol 1: Palladium-Catalyzed N-Arylation of N-Boc-Piperazine

This protocol describes a general procedure for the mono-N-arylation of N-Boc-piperazine using a palladium catalyst.[1]

Materials:

  • N-Boc-piperazine (1.0 equiv)

  • Aryl halide (e.g., 4-bromotoluene) (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-piperazine, aryl halide, Pd₂(dba)₃, RuPhos, and NaOtBu.[4]

  • Seal the flask with a septum and purge with argon for 10-15 minutes.[4]

  • Add anhydrous toluene via syringe.[4]

  • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.[3][4]

  • Dilute the mixture with ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[1]

Protocol 2: Copper-Catalyzed N-Arylation of Piperazine

This protocol provides a general method for the N-arylation of piperazine using a copper catalyst.[4]

Materials:

  • Piperazine (2.0 equiv)

  • Aryl iodide or bromide (1.0 equiv)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • L-proline (10-20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a sealed reaction vessel, add piperazine, aryl halide, CuI, L-proline, and K₂CO₃.[4]

  • Add DMSO as the solvent.[4]

  • Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.[3]

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylpiperazine.[4]

Emerging Catalytic Systems

While palladium and copper catalysts dominate the field, research into alternative catalytic systems for piperazine N-arylation is ongoing. Nickel-catalyzed cross-coupling reactions have shown promise, particularly for the arylation of piperazine with aryl chlorides, offering a more cost-effective alternative to palladium.[10] Additionally, organocatalytic approaches are being explored as a metal-free option for direct C-H arylation, presenting a greener and more sustainable strategy.[11][12]

Conclusion

The N-arylation of piperazine is a vital transformation in modern drug discovery and development. The choice between palladium- and copper-based catalytic systems is a nuanced decision, balancing the need for broad applicability and mild conditions with cost and operational simplicity. The Buchwald-Hartwig amination offers unparalleled versatility, while the Ullmann condensation provides a more economical, albeit often more demanding, alternative. As the field evolves, the development of more sustainable and efficient catalysts, including those based on nickel and organocatalysis, will undoubtedly expand the synthetic chemist's toolbox for accessing this privileged scaffold. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and achieve success in their synthetic endeavors.

References

  • A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. Benchchem.
  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Benchchem.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008).
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2017). Current Organic Synthesis.
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2018). ACS Omega.
  • The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols. Benchchem.
  • A general and convenient synthesis of N-aryl piperazines. ResearchGate.
  • Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia.pub.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules.
  • Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. (2016). Organic Letters.
  • Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. ResearchGate.
  • Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. (2015). Chemical Communications.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Organics.
  • Organocatalyst in Direct C(sp2)–H Arylation of Unactivated Arenes: [1-(2-Hydroxyethyl)-piperazine]-Catalyzed Inter-/Intra-molecular C–H Bond Activation. (2020). The Journal of Organic Chemistry.
  • Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. (2000). Tetrahedron Letters.
  • Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. (2011). Tetrahedron.
  • Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. (2024). Scientific Reports.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews.
  • The reaction mechanism proposed for the Ullmann-type N-arylation. ResearchGate.
  • Organocatalyst in Direct C(sp2)-H Arylation of Unactivated Arenes: [1-(2-Hydroxyethyl)-piperazine]-Catalyzed Inter-/Intra-molecular C-H Bond Activation. ResearchGate.
  • Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. (2016). ACS Publications.
  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - (2012). Tetrahedron Letters.
  • Ullmann condensation. Wikipedia.
  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (2023). Molecules.
  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. (2023). ACS Catalysis.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). DSpace@MIT.
  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. (2009). Molecules.
  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2023). Beilstein Journal of Organic Chemistry.
  • DABCO bond cleavage for the synthesis of piperazine derivatives. (2019). RSC Publishing.
  • L-Piperazine-2-carboxylic Acid Derived N-Formamide as a Highly Enantioselective Lewis Basic Catalyst for Hydrosilylation of N-Aryl Imines with an Unprecedented Substrate Profile. (2006). Organic Chemistry Portal.
  • A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate.
  • An Inexpensive and Efficient Copper Catalyst for N‐Arylation of Amines, Amides and Nitrogen‐Containing Heterocycles. ResearchGate.
  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2023). Beilstein Journal of Organic Chemistry.
  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal.
  • Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. (2025). Beilstein Journal of Organic Chemistry.
  • Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. (2023). Encyclopedia.pub.

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 1,4-Bis(2-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,4-Bis(2-nitrophenyl)piperazine is a symmetrically substituted diaryl piperazine whose structure serves as a valuable scaffold and synthetic intermediate in medicinal chemistry and materials science. Its synthesis primarily involves the formation of two carbon-nitrogen (C-N) bonds between the piperazine core and two 2-nitrophenyl moieties. The efficiency of this double N-arylation is highly dependent on the chosen synthetic methodology. This guide provides an in-depth comparison of the three principal routes for its synthesis: classical Nucleophilic Aromatic Substitution (SNAr), Copper-Catalyzed Ullmann Condensation, and Palladium-Catalyzed Buchwald-Hartwig Amination. We will dissect the mechanistic rationale behind each approach, present detailed experimental protocols, and benchmark their performance based on yield, reaction conditions, cost, and scalability. This objective analysis is intended to equip researchers, chemists, and drug development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific application.

Introduction: The Synthetic Challenge

The piperazine ring is a ubiquitous structural motif in pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1] The synthesis of N-aryl piperazines, and particularly symmetrically N,N'-diaryl piperazines like 1,4-Bis(2-nitrophenyl)piperazine, presents a common yet crucial challenge in organic synthesis. The core transformation requires the double N-arylation of a secondary cyclic diamine.

The target molecule, 1,4-Bis(2-nitrophenyl)piperazine, features two nitro groups positioned ortho to the C-N bond. These strongly electron-withdrawing groups play a pivotal role in the reactivity of the aryl halide precursor, a factor that heavily influences the choice of synthetic strategy. The primary precursor for the 2-nitrophenyl group is typically an activated aryl halide, such as 1-chloro-2-nitrobenzene or 1-bromo-2-nitrobenzene.

This guide will benchmark the efficiency of the following three distinct chemical approaches to achieve this transformation.

Figure 1: General reaction for the synthesis of 1,4-Bis(2-nitrophenyl)piperazine.

Route 1: Classical Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most traditional and fundamentally straightforward approach. Its viability hinges on the electronic properties of the aryl halide.

Mechanistic Rationale & Experimental Causality

The SNAr mechanism proceeds via a two-step addition-elimination sequence. The nucleophile (piperazine) attacks the electron-deficient carbon atom bearing the leaving group (e.g., chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) ortho or para to the leaving group, is crucial. This group delocalizes the negative charge of the Meisenheimer complex, lowering the activation energy of the first, rate-determining step and thus facilitating the reaction. For the synthesis of 1,4-Bis(2-nitrophenyl)piperazine from 1-chloro-2-nitrobenzene, the ortho-nitro group provides the necessary activation. A base is typically required to neutralize the HX formed during the reaction and drive the equilibrium forward.

The choice of a high-boiling, polar aprotic solvent (e.g., DMF, NMP, or DMSO) is deliberate. These solvents can effectively solvate the cationic counter-ion of the base without strongly solvating the amine nucleophile, thus preserving its nucleophilicity. Furthermore, their high boiling points allow the reaction to be conducted at the elevated temperatures often required to overcome the activation energy barrier.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.